Razaxaban Hydrochloride
Description
See also: Razaxaban (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
2-(3-amino-1,2-benzoxazol-5-yl)-N-[4-[2-[(dimethylamino)methyl]imidazol-1-yl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F4N8O2.ClH/c1-34(2)12-21-30-7-8-35(21)13-3-5-17(16(25)10-13)31-23(37)18-11-20(24(26,27)28)32-36(18)14-4-6-19-15(9-14)22(29)33-38-19;/h3-11H,12H2,1-2H3,(H2,29,33)(H,31,37);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASCTHHMARGRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC=CN1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC5=C(C=C4)ON=C5N)C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF4N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193598 | |
| Record name | Razaxaban Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405940-76-3 | |
| Record name | Razaxaban Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405940763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Razaxaban Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RAZAXABAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CLJ1MEZ8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Razaxaban Hydrochloride: A Deep Dive into its Mechanism of Action on Factor Xa
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Razaxaban hydrochloride, a potent and selective small-molecule inhibitor of Factor Xa (FXa), represents a significant area of study in the development of oral anticoagulants. As a direct, reversible inhibitor, its mechanism centers on the competitive binding to the active site of the FXa enzyme, a critical chokepoint in the coagulation cascade. This action effectively halts the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots. Despite its promising preclinical and early clinical profile, the development of Razaxaban was discontinued. However, a thorough understanding of its interaction with FXa remains highly valuable for the ongoing design and development of novel antithrombotic agents. This technical guide provides an in-depth analysis of Razaxaban's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
Introduction to Razaxaban and its Target: Factor Xa
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot to prevent blood loss following vascular injury. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of this cascade.[1][2][3][4] Its primary function is to catalyze the conversion of prothrombin (Factor II) to thrombin (Factor IIa), the enzyme directly responsible for cleaving fibrinogen to fibrin. The amplification effect at this stage is substantial, with one molecule of FXa capable of generating over 1,000 molecules of thrombin. This makes FXa an attractive target for anticoagulant therapy.
Razaxaban (formerly DPC906) was developed by Bristol-Myers Squibb as an oral, direct FXa inhibitor.[1][2] Its chemical structure, 1-(3'-amino-1,2-benzisoxazol-5'-yl)-N-(4-(2'-((dimethylamino)methyl)-1H-imidazol-1-yl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride, was optimized for high affinity and selectivity for the FXa active site.[5]
Mechanism of Action: Direct and Reversible Inhibition of Factor Xa
Razaxaban functions as a competitive inhibitor, binding directly and reversibly to the active site of both free Factor Xa and FXa complexed within the prothrombinase complex.[4] This binding event physically obstructs the access of the natural substrate, prothrombin, to the catalytic triad of the enzyme, thereby preventing its cleavage and subsequent activation to thrombin.
The interaction between Razaxaban and the Factor Xa active site is characterized by specific molecular interactions, as revealed by X-ray crystallography studies (PDB entry: 1z6e).[5] The aminobenzisoxazole moiety of Razaxaban occupies the S1 pocket of FXa, a key determinant of substrate specificity, forming a salt bridge with Asp189. The central pyrazole scaffold and its substituents engage in hydrophobic and hydrogen bonding interactions with the surrounding amino acid residues in the S2-S4 pockets of the active site.
Quantitative Analysis of Razaxaban's Interaction with Factor Xa
The potency and selectivity of Razaxaban have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of Factor Xa by Razaxaban
| Parameter | Value | Species | Reference |
| Ki (Factor Xa) | 0.11 nM | Human | (Quan et al., 2005) |
| IC50 (Factor Xa) | 2.5 nM | Human | (Quan et al., 2005) |
Table 2: Selectivity of Razaxaban against Other Serine Proteases
| Enzyme | Ki (nM) | Selectivity (fold vs. Factor Xa) | Reference |
| Trypsin | > 10,000 | > 90,000 | (Quan et al., 2005) |
| Thrombin | 1,500 | ~13,600 | (Quan et al., 2005) |
| Plasmin | > 10,000 | > 90,000 | (Quan et al., 2005) |
| Activated Protein C | 8,000 | ~72,700 | (Quan et al., 2005) |
Table 3: In Vitro and Ex Vivo Anticoagulant Activity of Razaxaban
| Assay | Effect | Species | Conditions | Reference |
| Prothrombin Time (PT) | 2.3-fold increase | Rabbit | 3 mg/kg/h IV | (Wong et al., 2007)[6] |
| Activated Partial Thromboplastin Time (aPTT) | 2.2-fold increase | Rabbit | 3 mg/kg/h IV | (Wong et al., 2007)[6] |
| Antithrombotic ED50 | 0.22 ± 0.05 mg/kg/h | Rabbit | Electrolytic injury model | (Wong et al., 2007)[6] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Factor Xa Inhibition Assay (Ki Determination)
-
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of purified human Factor Xa on a chromogenic substrate.
-
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)
-
This compound
-
96-well microplate reader
-
-
Protocol:
-
A solution of human Factor Xa is prepared in the assay buffer.
-
Serial dilutions of Razaxaban are prepared in the assay buffer.
-
In a 96-well plate, Factor Xa is pre-incubated with varying concentrations of Razaxaban for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using Cheng-Prusoff equation if the inhibition is competitive and the IC50 is determined.
-
Prothrombin Time (PT) Assay
-
Principle: The PT assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade. It measures the time taken for clot formation in plasma after the addition of thromboplastin and calcium.
-
Materials:
-
Citrated plasma (from the species of interest)
-
Thromboplastin reagent (containing tissue factor and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
-
-
Protocol:
-
Platelet-poor plasma is obtained by centrifugation of citrated whole blood.
-
The plasma sample is pre-warmed to 37°C.
-
The thromboplastin reagent is added to the plasma.
-
After a brief incubation, the clotting reaction is initiated by the addition of CaCl2.
-
The time to fibrin clot formation is measured using a coagulometer.
-
For in vitro studies, Razaxaban is spiked into the plasma at various concentrations. For ex vivo studies, blood is drawn from animals or humans dosed with Razaxaban.
-
Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: The aPTT assay evaluates the intrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of a contact activator, phospholipids, and calcium to plasma.
-
Materials:
-
Citrated plasma
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
-
-
Protocol:
-
Platelet-poor plasma is prepared as in the PT assay.
-
The plasma is incubated with the aPTT reagent at 37°C for a specified time to allow for the activation of contact factors.
-
Clotting is initiated by the addition of CaCl2.
-
The time to clot formation is recorded.
-
As with the PT assay, the effect of Razaxaban is assessed by in vitro spiking or ex vivo analysis of plasma from dosed subjects.
-
Visualizing Experimental and Logical Workflows
Conclusion
This compound exemplifies a highly potent and selective direct inhibitor of Factor Xa. Its mechanism of action, centered on the reversible and competitive binding to the enzyme's active site, provides a clear rationale for its anticoagulant effects. While the clinical development of Razaxaban was halted, the extensive preclinical data and the understanding of its molecular interactions with Factor Xa continue to be of significant value to the scientific community. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers in the field of antithrombotic drug discovery, offering insights that can inform the development of the next generation of safer and more effective anticoagulants.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban), a highly potent, selective, and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Razaxaban Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Razaxaban Hydrochloride (DPC-906, BMS-561389) is a potent, selective, and orally bioavailable inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. Developed as a potential antithrombotic agent, its discovery marked a significant advancement in the pursuit of novel oral anticoagulants. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of this compound. It includes a summary of its inhibitory potency and selectivity, pharmacokinetic profile, and findings from clinical trials. Detailed experimental protocols for its synthesis and key biological assays are also presented, alongside visualizations of its mechanism and development workflow.
Introduction
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa (FXa) occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, making it an attractive target for the development of anticoagulants.[1] Direct FXa inhibitors, such as those in the "-xaban" class, offer a promising therapeutic alternative to traditional anticoagulants like warfarin and heparin, with the potential for a more predictable pharmacokinetic and pharmacodynamic profile, fixed-dosing, and a reduced need for routine monitoring.[2]
Razaxaban emerged from a research program aimed at optimizing a series of pyrazole-based FXa inhibitors.[3] The key innovation in its design was the incorporation of an aminobenzisoxazole moiety as the P1 ligand, which was found to significantly improve selectivity for FXa over other serine proteases like trypsin and plasma kallikrein.[3] Further optimization of the P4 moiety led to enhanced permeability and reduced protein binding, culminating in the selection of Razaxaban for clinical development.[3]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxamide hydrochloride |
| Molecular Formula | C24H21ClF4N8O2 |
| Molecular Weight | 564.93 g/mol |
| CAS Number | 405940-76-3 (HCl salt) |
| Appearance | White to off-white solid |
Mechanism of Action
Razaxaban is a direct, competitive inhibitor of Factor Xa.[4] By binding to the active site of FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the final common pathway of the coagulation cascade and reducing fibrin clot formation.
Figure 1: Razaxaban's inhibition of Factor Xa in the coagulation cascade.
Biological Activity and Selectivity
Razaxaban is a highly potent inhibitor of Factor Xa. The introduction of the aminobenzisoxazole group as the P1 ligand was a key factor in improving its selectivity against other serine proteases.
| Enzyme | Inhibition (Ki or IC50) | Selectivity vs. Factor Xa |
| Factor Xa | Potent inhibition (specific value not publicly available) | - |
| Trypsin | Significantly less potent inhibition compared to Factor Xa | High |
| Plasma Kallikrein | Significantly less potent inhibition compared to Factor Xa | High |
Pharmacokinetics
Studies in healthy volunteers have demonstrated that Razaxaban is well-absorbed orally, with a predictable pharmacokinetic profile.
| Parameter | Value (for single doses of 10-200 mg) |
| Tmax (Time to Maximum Concentration) | 1 - 6 hours |
| Cmax (Maximum Concentration) | Dose-proportional increase |
| AUC (Area Under the Curve) | Dose-proportional increase |
| Steady State | Achieved within 3-4 days with multiple doses |
Clinical Trials
Razaxaban advanced to Phase II clinical trials for the prevention of venous thromboembolism (VTE) in patients undergoing total knee replacement surgery.
| Dose of Razaxaban (twice daily) | Incidence of VTE | Incidence of Major Bleeding |
| 25 mg | Lower than enoxaparin | Not reported |
| 50 mg | Lower than enoxaparin | Increased |
| 75 mg | Lower than enoxaparin | Increased |
| 100 mg | Lower than enoxaparin | Increased |
| Enoxaparin (control) | Higher than all Razaxaban doses | Baseline |
While Razaxaban showed a dose-dependent reduction in the incidence of VTE compared to the standard of care, enoxaparin, the three higher doses were associated with a significant increase in major bleeding events.[5] This led to the premature termination of these study arms and ultimately the discontinuation of Razaxaban's clinical development.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. A general synthetic scheme is outlined below, based on patent literature.[5]
Figure 2: General synthetic workflow for this compound.
Detailed Protocol (Illustrative, based on general procedures):
-
Preparation of the Pyrazole Carboxylic Acid Intermediate:
-
A suitable hydrazine derivative is reacted with a 1,3-dicarbonyl compound in a condensation reaction.
-
The resulting intermediate undergoes cyclization to form the pyrazole ring system.
-
The ester group on the pyrazole is then hydrolyzed to yield the corresponding carboxylic acid.
-
-
Preparation of the Aminobenzisoxazole Aniline Intermediate:
-
The synthesis of this intermediate typically involves multiple steps, starting from commercially available substituted anilines and benzonitriles.
-
Key steps may include nitration, reduction, and the formation of the isoxazole ring.
-
-
Amide Coupling and Salt Formation:
-
The pyrazole carboxylic acid and the aminobenzisoxazole aniline are coupled using a standard peptide coupling reagent (e.g., HATU, HOBt) in an appropriate solvent (e.g., DMF, DCM).
-
The resulting Razaxaban free base is purified by chromatography.
-
The purified free base is dissolved in a suitable solvent (e.g., methanol, ethanol) and treated with a solution of hydrochloric acid in an ethereal solvent to precipitate this compound.
-
The solid product is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
-
Factor Xa Inhibition Assay
The inhibitory activity of Razaxaban against Factor Xa can be determined using a fluorometric assay.
Figure 3: Experimental workflow for Factor Xa inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of human Factor Xa in a suitable assay buffer (e.g., Tris-HCl with NaCl, CaCl2, and BSA).
-
Prepare a stock solution of a fluorogenic Factor Xa substrate (e.g., a peptide substrate conjugated to a fluorophore like AMC) in DMSO or assay buffer.
-
Prepare a series of dilutions of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed amount of the Factor Xa enzyme solution to each well.
-
Add the diluted Razaxaban solutions to the wells to achieve a range of final concentrations. Include wells with vehicle control (no inhibitor).
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Determine the initial rate of the enzymatic reaction for each concentration of Razaxaban by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of Razaxaban relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Razaxaban concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
This compound was a promising, potent, and selective oral Factor Xa inhibitor that demonstrated efficacy in preclinical and early clinical studies for the prevention of venous thromboembolism. Its discovery highlighted the potential of targeting Factor Xa for oral anticoagulation and provided valuable insights into the structure-activity relationships of pyrazole-based inhibitors. However, the dose-limiting bleeding observed in its Phase II clinical trial ultimately led to the discontinuation of its development. The journey of Razaxaban, from its rational design and synthesis to its clinical evaluation, serves as an important case study in the development of novel anticoagulants and underscores the critical balance between antithrombotic efficacy and bleeding risk.
References
- 1. Crystallographic analysis of potent and selective factor Xa inhibitors complexed to bovine trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Trypsin-Like Serine Protease Inhibitors as Therapeutic Agents: Opportunities, Challenges, and their Unique Structure-Based Rationales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban), a highly potent, selective, and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103951661B - A kind of preparation method of razaxaban - Google Patents [patents.google.com]
Preclinical Pharmacology of Razaxaban Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of Razaxaban Hydrochloride, a direct, selective, and orally bioavailable inhibitor of Factor Xa (FXa). The information presented herein is intended to support further research and development efforts in the field of anticoagulation.
Introduction
This compound is a small molecule antithrombotic agent that functions by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade.[1] Its development was aimed at providing a therapeutic alternative to traditional anticoagulants, offering a more predictable pharmacokinetic and pharmacodynamic profile. This document summarizes the key preclinical findings that have characterized the pharmacological properties of Razaxaban.
Mechanism of Action
Razaxaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting both free and clot-bound Factor Xa, as well as FXa within the prothrombinase complex.[2][3][4] Factor Xa is a serine protease that occupies a pivotal position in the coagulation cascade, where the intrinsic and extrinsic pathways converge.[2][5][6] By inhibiting FXa, Razaxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[2][5] This, in turn, prevents the thrombin-mediated conversion of fibrinogen to fibrin, the essential protein meshwork of a blood clot.[7]
Pharmacodynamics
The pharmacodynamic effects of Razaxaban have been evaluated in various in vitro and in vivo models, demonstrating its potent and selective anticoagulant activity.
In Vitro Studies
Table 1: In Vitro Effects of Razaxaban
| Parameter | Species | Matrix | Value | Reference |
| Platelet Aggregation (ADP, γ-thrombin, collagen) | Rabbit | Platelet-rich plasma | No effect up to 10 µM | [9] |
In Vivo Studies
Preclinical in vivo studies in animal models have demonstrated the antithrombotic efficacy of Razaxaban.
Table 2: In Vivo Antithrombotic Efficacy of Razaxaban in a Rabbit Arterial Thrombosis Model
| Dose (IV) | Antithrombotic Efficacy | aPTT Increase (fold) | PT Increase (fold) | ex vivo FXa Inhibition | Reference |
| 0.22 ± 0.05 mg/kg/h | ED50 | - | - | - | [9] |
| 3 mg/kg/h | Full | 2.2 ± 0.1 | 2.3 ± 0.1 | 91 ± 5% | [9] |
ED50: Effective dose for 50% of the maximal effect; aPTT: Activated partial thromboplastin time; PT: Prothrombin time.
These studies also indicated that Razaxaban, at effective antithrombotic doses, did not significantly affect ex vivo thrombin activity, further highlighting its selectivity for Factor Xa.[9]
Pharmacokinetics
The pharmacokinetic profile of Razaxaban has been characterized by its oral bioavailability and metabolism.
Absorption and Bioavailability
Razaxaban is orally bioavailable, a key characteristic for its development as a convenient therapeutic agent.[2][8] In healthy human volunteers, Razaxaban was well absorbed, reaching maximal plasma concentrations between 1 and 6 hours after oral administration.[10]
Metabolism
The primary metabolic pathway for Razaxaban involves the reduction of its isoxazole ring, leading to the formation of a stable benzamidine metabolite (M1).[2] This metabolic process is catalyzed by NADH-dependent reductases in the liver and potentially by intestinal microflora.[2]
Excretion
Biliary excretion is the major elimination pathway for Razaxaban and its metabolites.[2]
Experimental Protocols
Rabbit Arterial Thrombosis Model
This model was utilized to assess the antithrombotic efficacy of Razaxaban.[9]
-
Animal Preparation: Male New Zealand White rabbits are anesthetized.
-
Surgical Procedure: The carotid artery is isolated, and an electrolytic injury is induced to stimulate thrombus formation.
-
Drug Administration: Razaxaban is administered via intravenous infusion starting 1 hour before the arterial injury and continuing throughout the experiment.[9]
-
Efficacy Measurement: Carotid blood flow is continuously monitored as a marker of the antithrombotic effect.[9]
-
Ex Vivo Analysis: Blood samples are collected to measure ex vivo coagulation parameters, including aPTT, PT, and Factor Xa activity.[9]
Rabbit Cuticle Bleeding Time Model
This model was used to evaluate the bleeding liability of Razaxaban.[9]
-
Animal Preparation: Rabbits are anesthetized as described above.
-
Procedure: A standardized transection of the cuticle is performed.
-
Drug Administration: Razaxaban is infused intravenously as in the thrombosis model.[9]
-
Bleeding Measurement: The time until cessation of bleeding is recorded.
Safety Pharmacology
Preclinical safety pharmacology studies are crucial to assess the potential adverse effects of a drug candidate. In the case of Razaxaban, bleeding is the primary on-target safety concern. The rabbit cuticle bleeding time model showed that at therapeutic doses, the increase in bleeding time was manageable.[9] Furthermore, combination therapy studies with antiplatelet agents like aspirin and clopidogrel indicated that low-dose Razaxaban could enhance antithrombotic efficacy without significantly increasing bleeding liability.[9]
Conclusion
The preclinical data for this compound characterize it as a potent, selective, and orally bioavailable direct Factor Xa inhibitor. It has demonstrated significant antithrombotic efficacy in relevant animal models with a manageable bleeding profile. These findings provided a strong rationale for its clinical development as a novel anticoagulant for the prevention and treatment of thromboembolic disorders. Further research can build upon this foundation to explore its full therapeutic potential and optimize its clinical application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 7. google.com [google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Characterization of Razaxaban Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Razaxaban Hydrochloride (formerly known as DPC 906 or BMS-561389) is a potent, selective, and orally bioavailable small-molecule direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2][3] Developed as a next-generation anticoagulant, its characterization has provided significant insights into the therapeutic potential of direct FXa inhibition. Though its clinical development was discontinued, Razaxaban was a pivotal compound that helped validate the effectiveness of this mechanism of action.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of Razaxaban, detailing its mechanism of action, biochemical potency, anticoagulant activity, and the experimental protocols used for its evaluation.
Mechanism of Action
Razaxaban exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of Factor Xa.[5] This inhibition occurs without the need for a cofactor like antithrombin. Factor Xa occupies a central position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then proceeds to convert fibrinogen into fibrin, which forms the structural basis of a blood clot. By inhibiting FXa, Razaxaban effectively blocks the amplification of thrombin generation, thereby reducing fibrin formation and preventing thrombosis.[4]
References
Razaxaban Hydrochloride's Affinity for Factor Xa: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth look at the binding affinity of Razaxaban Hydrochloride to its target, Factor Xa (FXa). Razaxaban is a potent, orally bioavailable, and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] By directly binding to FXa, Razaxaban effectively blocks the conversion of prothrombin to thrombin, thereby exerting its anticoagulant effect.
Quantitative Binding Affinity Data
The binding affinity of Razaxaban for Factor Xa has been quantified, demonstrating its high potency. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with a lower Ki value indicating a stronger affinity.
| Compound | Parameter | Value (nM) | Organism |
| Razaxaban | Ki | 0.19 | Human |
Data sourced from DrugBank.
Experimental Protocol: Chromogenic Factor Xa Inhibition Assay
The determination of the binding affinity of a Factor Xa inhibitor like Razaxaban is commonly performed using a chromogenic assay. This method measures the residual activity of Factor Xa after incubation with the inhibitor.
Principle:
The assay relies on a specific chromogenic substrate for Factor Xa. When cleaved by active Factor Xa, the substrate releases a colored product (p-nitroaniline), which can be quantified by measuring its absorbance at a specific wavelength (typically 405 nm).[2][3][4] The presence of an inhibitor reduces the amount of active Factor Xa, leading to a decrease in color development. The degree of inhibition is proportional to the concentration of the inhibitor.
Materials:
-
Purified human Factor Xa
-
This compound (or other test inhibitor)
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the Razaxaban stock solution in assay buffer to create a range of inhibitor concentrations.
-
Prepare solutions of human Factor Xa and the chromogenic substrate in assay buffer at their optimal concentrations.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add a fixed volume of the assay buffer.
-
Add a small volume of the various concentrations of Razaxaban (or a vehicle control for the uninhibited reaction).
-
Add a fixed amount of human Factor Xa to each well and incubate for a predetermined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of color development) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Factor Xa activity.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
-
Visualizations
Signaling Pathway: Coagulation Cascade and Factor Xa Inhibition
Caption: Inhibition of the coagulation cascade by Razaxaban.
Experimental Workflow: Chromogenic Factor Xa Inhibition Assay
Caption: Workflow for determining Factor Xa inhibition.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Razaxaban Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Razaxaban Hydrochloride (formerly DPC906) is a potent, selective, and orally bioavailable direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Developed as an anticoagulant for the prevention and treatment of thromboembolic disorders, its clinical development was ultimately discontinued due to an unfavorable bleeding profile at higher, more effective doses. This guide provides a comprehensive overview of the available pharmacokinetic (PK) and pharmacodynamic (PD) data for Razaxaban, compiled from preclinical and clinical studies. It is intended to serve as a technical resource for researchers and professionals in the field of drug development.
Mechanism of Action
Razaxaban is a small molecule that directly and competitively inhibits Factor Xa, both in its free form and when incorporated into the prothrombinase complex. By binding to the active site of FXa, Razaxaban blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is the final protease in the coagulation cascade responsible for converting fibrinogen to fibrin, the essential component of a blood clot. The inhibition of FXa by Razaxaban effectively attenuates the amplification of thrombin generation, thereby exerting its anticoagulant effect.
Signaling Pathway of the Coagulation Cascade and Razaxaban's Site of Action
The following diagram illustrates the classical coagulation cascade, highlighting the intrinsic, extrinsic, and common pathways. Razaxaban's point of intervention is explicitly shown.
Figure 1: Coagulation Cascade and Razaxaban's Mechanism of Action. This diagram illustrates the activation of the intrinsic and extrinsic pathways, their convergence on the common pathway, and the ultimate formation of a stable fibrin clot. Razaxaban directly inhibits Factor Xa, a key component of the prothrombinase complex, thereby preventing the conversion of prothrombin to thrombin.
Pharmacokinetics
Razaxaban is well-absorbed after oral administration, with dose-proportional increases in exposure. Steady-state plasma concentrations are typically achieved within 3 to 4 days of multiple dosing.
Pharmacokinetic Parameters in Healthy Volunteers
The following table summarizes the key pharmacokinetic parameters of Razaxaban observed in a study with healthy volunteers. It is important to note that detailed, peer-reviewed publications with comprehensive pharmacokinetic data tables are limited due to the discontinuation of the drug's development.
| Parameter | Single Dose (10-200 mg) | Multiple Dose (25-100 mg, Q12h or Q24h for 5 days) |
| Tmax (hours) | 1 - 6 | Not explicitly reported |
| Cmax | Dose-related proportional increases | Dose-related proportional increases |
| AUC | Dose-related proportional increases | Dose-related proportional increases |
| Steady State | N/A | Achieved within 3-4 days |
Table 1: Summary of Pharmacokinetic Parameters of Razaxaban in Healthy Volunteers. Data is derived from a single clinical study and presented as ranges or qualitative descriptions.
Pharmacodynamics
Razaxaban demonstrates predictable, dose-related changes in markers of antithrombotic activity. Its primary pharmacodynamic effects are the inhibition of Factor Xa activity and the prolongation of clotting times.
Pharmacodynamic Effects in Healthy Volunteers
The table below outlines the pharmacodynamic effects of Razaxaban in healthy volunteers.
| Parameter | Single Dose (10-200 mg) | Multiple Dose (25-100 mg, Q12h or Q24h for 5 days) |
| Factor Xa Inhibition | Concentration and dose-related changes | Median of 83% at 100 mg Q12h; Median of 93% at 200 mg Q24h |
| Factor X Deficiency | Concentration and dose-related changes | Median of 90% at 100 mg Q12h; Median of 96% at 200 mg Q24h |
| Prothrombin Time (PT) | Prolonged | Not explicitly reported in detail |
| Activated Partial Thromboplastin Time (aPTT) | Prolonged | Not explicitly reported in detail |
| Bleeding Time | No clinically significant changes | Not explicitly reported |
Table 2: Summary of Pharmacodynamic Effects of Razaxaban in Healthy Volunteers.
Preclinical Pharmacodynamics in a Rabbit Model of Arterial Thrombosis
A study in a rabbit model of electrolytic injury-induced carotid artery thrombosis provided the following pharmacodynamic data:
| Parameter | Result |
| Antithrombotic ED50 | 0.22 ± 0.05 mg/kg/h (IV) |
| Ex vivo Factor Xa Inhibition (at 3 mg/kg/h IV) | 91 ± 5% |
| Ex vivo aPTT Prolongation (at 3 mg/kg/h IV) | 2.2 ± 0.1-fold increase |
| Ex vivo PT Prolongation (at 3 mg/kg/h IV) | 2.3 ± 0.1-fold increase |
Table 3: Preclinical Pharmacodynamic Profile of Razaxaban in a Rabbit Model.
Clinical Trials and Safety
A Phase II, randomized, double-blind, dose-response study evaluated Razaxaban for the prevention of deep vein thrombosis in patients undergoing knee replacement surgery. While increasing doses of Razaxaban showed improved efficacy compared to the comparator, enoxaparin, the three higher dose arms (50 mg, 75 mg, and 100 mg twice daily) were prematurely terminated due to an increase in major bleeding events. This unfavorable risk-benefit profile led to the discontinuation of Razaxaban's clinical development.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the evaluation of Razaxaban and other Factor Xa inhibitors.
Chromogenic Anti-Factor Xa Assay
This assay quantifies the inhibitory effect of a substance on Factor Xa activity.
Figure 2: Chromogenic Anti-Factor Xa Assay Workflow. This diagram outlines the key steps in determining the Factor Xa inhibitory activity of Razaxaban in a plasma sample.
Protocol:
-
Sample Preparation: Obtain citrated platelet-poor plasma from subjects administered with Razaxaban.
-
Reagent Addition: Add a known excess amount of purified Factor Xa to the plasma sample.
-
Incubation: Incubate the mixture for a specified time at 37°C to allow Razaxaban to bind to and inhibit Factor Xa.
-
Substrate Addition: Add a chromogenic substrate specific for Factor Xa.
-
Color Development: Any residual, unbound Factor Xa will cleave the chromogenic substrate, releasing a colored compound (typically p-nitroaniline), leading to a change in the absorbance of the solution.
-
Measurement: Measure the absorbance of the sample at 405 nm using a spectrophotometer.
-
Calculation: The amount of color produced is inversely proportional to the concentration of Razaxaban in the plasma. The percentage of Factor Xa inhibition is calculated by comparing the absorbance of the test sample to that of a control sample without the inhibitor.
Prothrombin Time (PT) Assay
The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.
Protocol:
-
Sample Preparation: Obtain citrated platelet-poor plasma.
-
Reagent Addition: Add a thromboplastin reagent (a combination of tissue factor and phospholipids) and calcium chloride to the plasma sample to initiate coagulation.
-
Clot Detection: Measure the time (in seconds) it takes for a fibrin clot to form. This can be done using manual, semi-automated, or automated coagulometers that detect changes in optical density or mechanical viscosity.
-
Reporting: The result is reported in seconds and can also be expressed as an International Normalized Ratio (INR) for patients on vitamin K antagonists, although INR is not a reliable measure for direct Factor Xa inhibitors.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the function of the intrinsic and common pathways of the coagulation cascade.
Protocol:
-
Sample Preparation: Obtain citrated platelet-poor plasma.
-
Reagent Addition and Incubation: Add an activator of the contact pathway (e.g., silica, kaolin, or ellagic acid) and a phospholipid reagent to the plasma and incubate for a specific period at 37°C.
-
Initiation of Coagulation: Add calcium chloride to the mixture to initiate coagulation.
-
Clot Detection: Measure the time (in seconds) required for a fibrin clot to form.
-
Reporting: The result is reported in seconds.
Rabbit Model of Arterial Thrombosis (Electrolytic Injury)
This in vivo model is used to evaluate the antithrombotic efficacy of compounds.
Figure 3: Rabbit Arterial Thrombosis Model Workflow. This flowchart details the experimental procedure for inducing thrombosis in a rabbit carotid artery and evaluating the efficacy of an antithrombotic agent like Razaxaban.
Protocol:
-
Animal Preparation: Anesthetize a male New Zealand White rabbit. Surgically expose the carotid artery.
-
Drug Administration: Administer Razaxaban or a vehicle control intravenously.
-
Thrombosis Induction: Induce an electrolytic injury to the arterial wall by applying a small electrical current. This denudes the endothelium and initiates thrombus formation.
-
Monitoring: Monitor blood flow through the artery using a flow probe to determine the time to vessel occlusion.
-
Thrombus Evaluation: At the end of the experiment, excise the arterial segment and weigh the formed thrombus.
-
Blood Sampling: Collect blood samples for ex vivo analysis of coagulation parameters (PT, aPTT, anti-Xa activity).
Conclusion
This compound is a direct Factor Xa inhibitor with predictable pharmacokinetics and dose-dependent pharmacodynamic effects. While it showed promise as an oral anticoagulant, its clinical development was halted due to an unacceptable bleeding risk at doses required for optimal antithrombotic efficacy. The data and experimental protocols presented in this guide provide a valuable technical resource for the scientific community, offering insights into the preclinical and early clinical evaluation of a direct Factor Xa inhibitor and highlighting the critical importance of the therapeutic window in the development of novel anticoagulants.
Razaxaban Hydrochloride: A Technical Guide for Coagulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Razaxaban Hydrochloride (formerly DPC906) is a potent, selective, and orally bioavailable small molecule inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] Its high affinity and specificity for FXa make it a valuable research tool for investigating the intricacies of hemostasis and thrombosis. This technical guide provides an in-depth overview of Razaxaban's mechanism of action, its application in coagulation studies, and detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action
Razaxaban acts as a direct inhibitor of Factor Xa, binding to its active site with high affinity.[1] By inhibiting FXa, Razaxaban effectively blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa), a key step in the final common pathway of the coagulation cascade. This ultimately leads to a reduction in fibrin formation and thrombus development. The inhibitory constant (Ki) of Razaxaban for human Factor Xa has been reported to be 0.19 nM, indicating a very high binding affinity.
The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of inhibition by Razaxaban.
Quantitative Data
The following tables summarize key quantitative data for Razaxaban, providing a basis for its use in experimental design.
Table 1: In Vitro and Preclinical Efficacy of Razaxaban
| Parameter | Value | Species | Source |
| Factor Xa Inhibition (Ki) | 0.19 nM | Human | DrugBank |
| Antithrombotic ED50 | 0.22 ± 0.05 mg/kg/h (IV) | Rabbit | [2] |
| Ex Vivo Factor Xa Inhibition | 91 ± 5% at 3 mg/kg/h (IV) | Rabbit | [2] |
| aPTT Prolongation | 2.2 ± 0.1-fold at 3 mg/kg/h (IV) | Rabbit | [2] |
| PT Prolongation | 2.3 ± 0.1-fold at 3 mg/kg/h (IV) | Rabbit | [2] |
Table 2: Illustrative Pharmacokinetic Parameters of Oral Factor Xa Inhibitors in Humans (Single Ascending Dose Studies)
Note: Specific, detailed pharmacokinetic data from Razaxaban clinical trials are not publicly available in a tabulated format. The following data for Apixaban, another direct oral Factor Xa inhibitor, is provided for illustrative purposes to guide researchers on the expected profile of this class of drugs.
| Dose | Cmax (ng/mL) | AUC(0-∞) (ng·h/mL) | Tmax (h) | t1/2 (h) |
| 0.5 mg (solution) | 10.1 ± 2.2 | 52.8 ± 12.0 | 1.8 ± 0.4 | 4.3 ± 1.1 |
| 1.25 mg (solution) | 24.3 ± 6.0 | 139 ± 22 | 1.5 ± 0.5 | 3.6 ± 0.8 |
| 2.5 mg (solution) | 45.1 ± 12.0 | 287 ± 53 | 1.8 ± 0.4 | 6.8 ± 2.6 |
| 5 mg (tablet) | 59.8 ± 13.9 | 636 ± 141 | 3.3 ± 0.8 | 11.1 ± 4.5 |
| 10 mg (tablet) | 103 ± 27 | 1170 ± 290 | 2.8 ± 0.9 | 13.9 ± 7.2 |
| 25 mg (tablet) | 185 ± 58 | 2410 ± 620 | 2.5 ± 0.5 | 15.3 ± 8.1 |
| 50 mg (tablet) | 321 ± 91 | 4260 ± 1130 | 2.8 ± 0.7 | 26.8 ± 16.4 |
Data for Apixaban from a single ascending-dose study in healthy subjects.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the anticoagulant effects of Razaxaban.
In Vitro Factor Xa Inhibition Assay (Chromogenic)
This assay determines the inhibitory potency of Razaxaban on purified human Factor Xa.
Materials:
-
This compound
-
Purified human Factor Xa
-
Factor Xa chromogenic substrate (e.g., S-2222)
-
Tris-buffered saline (TBS), pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Razaxaban in a suitable solvent (e.g., DMSO) and create serial dilutions in TBS.
-
Dilute human Factor Xa in TBS to a working concentration.
-
Prepare the chromogenic substrate according to the manufacturer's instructions.
-
-
Assay:
-
In a 96-well plate, add 20 µL of each Razaxaban dilution or vehicle control to triplicate wells.
-
Add 40 µL of the diluted Factor Xa solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 40 µL of the pre-warmed chromogenic substrate to each well to start the reaction.
-
Immediately begin reading the absorbance at 405 nm in a microplate reader at 37°C, taking readings every minute for 10-15 minutes (kinetic method), or stop the reaction after a fixed time with acetic acid and read the endpoint absorbance.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (Vmax) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each Razaxaban concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Razaxaban concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the intrinsic and common pathways of the coagulation cascade.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
This compound
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl2)
-
Coagulometer or water bath at 37°C and stopwatch
-
Test tubes
Procedure:
-
Sample Preparation:
-
Prepare dilutions of Razaxaban in PPP to achieve the desired final concentrations. Include a vehicle control.
-
-
Assay:
-
Pipette 100 µL of the PPP sample (with or without Razaxaban) into a test tube.
-
Add 100 µL of the pre-warmed aPTT reagent.
-
Incubate the mixture at 37°C for the time specified by the reagent manufacturer (typically 3-5 minutes).
-
Forcibly add 100 µL of pre-warmed 0.025 M CaCl2 to the tube and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form. This can be done visually by tilting the tube or automatically with a coagulometer.
-
-
Data Analysis:
-
Compare the clotting times of samples containing Razaxaban to the vehicle control to determine the fold-increase in aPTT.
-
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
This compound
-
PT reagent (thromboplastin with calcium)
-
Coagulometer or water bath at 37°C and stopwatch
-
Test tubes
Procedure:
-
Sample Preparation:
-
Prepare dilutions of Razaxaban in PPP to achieve the desired final concentrations. Include a vehicle control.
-
-
Assay:
-
Pipette 100 µL of the PPP sample (with or without Razaxaban) into a test tube.
-
Incubate the tube at 37°C for 1-2 minutes.
-
Forcibly add 200 µL of the pre-warmed PT reagent to the tube and simultaneously start a timer.
-
Record the time in seconds for a fibrin clot to form.
-
-
Data Analysis:
-
Compare the clotting times of samples containing Razaxaban to the vehicle control to determine the fold-increase in PT.
-
In Vivo Rabbit Model of Arterial Thrombosis
This model assesses the antithrombotic efficacy of Razaxaban in a living system.
Materials:
-
New Zealand White rabbits
-
Anesthetics (e.g., ketamine, xylazine)
-
Surgical instruments
-
Electromagnetic flow probe and meter
-
Bipolar electrode and constant current source
-
This compound for injection
-
Vehicle control solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rabbit according to an approved protocol.
-
Surgically expose one of the carotid arteries.
-
Place an electromagnetic flow probe around the artery to measure baseline blood flow.
-
-
Drug Administration:
-
Administer Razaxaban or vehicle as an intravenous bolus followed by a continuous infusion to achieve and maintain steady-state plasma concentrations.
-
-
Thrombosis Induction:
-
After a set period of drug infusion, induce thrombosis by applying a low electrical current (e.g., 4 mA for 3 minutes) to the arterial wall using a bipolar electrode.
-
-
Monitoring and Endpoint Measurement:
-
Continuously monitor carotid blood flow for a defined period (e.g., 90 minutes) to assess the extent of thrombotic occlusion.
-
At the end of the experiment, euthanize the animal, excise the thrombosed arterial segment, and weigh the thrombus.
-
-
Data Analysis:
-
Compare the carotid blood flow and thrombus weight between the Razaxaban-treated groups and the vehicle control group to determine the antithrombotic efficacy.
-
Conclusion
This compound is a highly selective and potent direct Factor Xa inhibitor that serves as an invaluable tool for researchers in the fields of coagulation, hemostasis, and thrombosis. Its well-defined mechanism of action and predictable anticoagulant effects, as demonstrated in preclinical and early clinical studies, allow for the precise investigation of the role of Factor Xa in various physiological and pathological processes. The experimental protocols provided in this guide offer a framework for utilizing Razaxaban to further elucidate the complexities of the coagulation system and to evaluate novel antithrombotic strategies. While the development of Razaxaban for clinical use was discontinued, its properties as a research compound remain highly relevant for advancing our understanding of thromboembolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, pharmacokinetics and pharmacodynamics of single/multiple doses of the oral, direct Factor Xa inhibitor rivaroxaban in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apixaban, an oral, direct factor Xa inhibitor: single dose safety, pharmacokinetics, pharmacodynamics and food effect in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Razaxaban Hydrochloride in Thrombosis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Razaxaban Hydrochloride (formerly DPC906 and BMS-561389) is a potent, selective, and orally bioavailable direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Developed as a potential antithrombotic agent for the prevention and treatment of venous and arterial thrombosis, Razaxaban demonstrated efficacy in preclinical thrombosis models.[1] However, its clinical development was halted due to an increased risk of bleeding observed in a Phase II clinical trial.[3] This technical guide provides an in-depth overview of the preclinical and clinical data on Razaxaban, with a focus on its role in various thrombosis models. The information is presented with detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of key pathways and workflows to support researchers and professionals in the field of antithrombotic drug development.
Mechanism of Action
Razaxaban exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting Factor Xa.[4] FXa occupies a pivotal position in the coagulation cascade, at the convergence of the intrinsic and extrinsic pathways.[5] It is the catalytic component of the prothrombinase complex, which is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[1][6] Thrombin is the final effector serine protease in the coagulation cascade, catalyzing the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable fibrin clot.[6] By inhibiting FXa, Razaxaban effectively blocks the amplification of thrombin generation, thereby preventing the formation of thrombi.[5][6]
Signaling Pathway: The Coagulation Cascade and the Role of Razaxaban
The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the inhibitory action of Razaxaban.
Preclinical Studies in Thrombosis Models
Razaxaban has been evaluated in various preclinical models of thrombosis, demonstrating its antithrombotic efficacy. The most detailed publicly available data comes from a rabbit model of electrolytic injury-induced carotid artery thrombosis.[7][8]
Rabbit Arterial Thrombosis Model
Experimental Protocol: Electrolytic Injury-Induced Carotid Artery Thrombosis in Rabbits
This model is designed to assess the efficacy of antithrombotic agents in preventing the formation of an occlusive thrombus in an artery following endothelial injury.[7][8][9]
-
Animal Model: Male New Zealand White rabbits are used.
-
Anesthesia: Anesthesia is induced and maintained, for example, with ketamine and xylazine.[9]
-
Surgical Preparation: The carotid artery is surgically exposed. A flow probe is placed around the artery to continuously monitor blood flow.
-
Thrombosis Induction: Thrombosis is induced by electrical stimulation of the carotid artery (e.g., 3 minutes at 4 mA) using an external bipolar electrode. This electrolytic injury damages the endothelium, exposing subendothelial collagen and tissue factor, which initiates thrombus formation.[9]
-
Drug Administration: Razaxaban or vehicle is administered via intravenous (IV) infusion, starting before the arterial injury and continuing throughout the experiment.[7][8]
-
Efficacy Endpoint: The primary endpoint is the maintenance of carotid blood flow, which is inversely proportional to the degree of thrombotic occlusion.[7][8] Other endpoints can include the final weight of the thrombus.[10]
-
Safety Endpoint: Bleeding liability is assessed in a separate model, such as the cuticle bleeding time model.[7][8]
Quantitative Data from Rabbit Arterial Thrombosis Model
The following tables summarize the quantitative data for Razaxaban in the rabbit arterial thrombosis model.[7][8]
Table 1: Antithrombotic Potency of Razaxaban
| Parameter | Value |
| Antithrombotic ED50 | 0.22 ± 0.05 mg/kg/h (IV) |
ED50: The dose required to produce a 50% antithrombotic effect.
Table 2: Ex Vivo Effects of Razaxaban on Coagulation Parameters at a Fully Efficacious Dose (3 mg/kg/h IV)
| Parameter | Fold Increase vs. Control | % Inhibition |
| Activated Partial Thromboplastin Time (aPTT) | 2.2 ± 0.1-fold | N/A |
| Prothrombin Time (PT) | 2.3 ± 0.1-fold | N/A |
| Factor Xa Activity | N/A | 91 ± 5% |
| Thrombin Activity | No significant effect | N/A |
Table 3: Effect of Razaxaban in Combination with Antiplatelet Agents
| Treatment | Increase in Blood Flow (%) |
| Aspirin + Clopidogrel (dual therapy) | 38 ± 5% |
| Razaxaban + Aspirin + Clopidogrel (triple therapy) | 75 ± 5% |
Note: These combination studies were performed using marginally effective doses of each agent to assess for additive or synergistic effects.[7][8]
Venous Thrombosis Models
While specific preclinical studies detailing the protocol and quantitative outcomes of Razaxaban in venous thrombosis models are not extensively available in the public domain, it has been reported that Razaxaban demonstrated potent antithrombotic efficacy in animal models of deep vein thrombosis (DVT).[1] For context, a common method for inducing venous thrombosis in rabbits involves stasis and hypercoagulability, for example, by ligating a vein segment and injecting a thrombogenic substance.[4]
In Vitro Assays
Factor Xa Inhibition Assay
Experimental Protocol: Chromogenic Anti-Xa Assay
This assay is a functional test that measures the activity of FXa and its inhibition by substances like Razaxaban.[2][11][12]
-
Principle: The assay measures the residual activity of a known amount of FXa after incubation with the test plasma containing the inhibitor.
-
Procedure: a. Patient or test plasma containing the FXa inhibitor is incubated with a known excess amount of Factor Xa. b. The inhibitor in the plasma forms a complex with FXa, neutralizing a portion of it. c. A chromogenic substrate specific for FXa is added. d. The residual, active FXa cleaves the chromogenic substrate, releasing a colored compound (chromophore). e. The color intensity is measured spectrophotometrically and is inversely proportional to the concentration of the FXa inhibitor in the plasma.[12]
-
Standard Curve: A standard curve is generated using known concentrations of the specific anticoagulant to quantify the inhibitor concentration in the test sample.[12]
Platelet Aggregation Assay
Experimental Protocol: Light Transmission Aggregometry (LTA)
This "gold standard" assay measures the aggregation of platelets in response to various agonists.[13]
-
Principle: As platelets aggregate in platelet-rich plasma (PRP), the turbidity of the sample decreases, allowing more light to pass through. This change in light transmission is measured over time.
-
Procedure: a. Platelet-rich plasma is prepared from a whole blood sample. b. The PRP is placed in a cuvette in an aggregometer. c. A platelet agonist (e.g., ADP, collagen, arachidonic acid, thrombin) is added to the PRP to induce aggregation.[14] d. Light transmission through the sample is continuously monitored and recorded, generating an aggregation curve.
-
Results: Razaxaban, at concentrations up to 10 µM, did not directly alter in vitro platelet aggregation in response to ADP, γ-thrombin, or collagen.[7][8] This is expected, as its mechanism of action is on the coagulation cascade, not directly on platelet function. However, by inhibiting thrombin generation, FXa inhibitors can indirectly affect platelet activation.[15][16][17]
Clinical Studies
Razaxaban advanced to Phase II clinical trials for the prevention of DVT in patients undergoing elective knee replacement surgery.[1][18]
Phase II Study in Knee Replacement Surgery
Study Design
-
Objective: To evaluate the dose-response of Razaxaban for the prevention of DVT after total knee arthroplasty.
-
Design: A randomized, double-blind, parallel-group, dose-ranging study.[18]
-
Patient Population: Patients undergoing elective knee replacement surgery.
-
Intervention: Four different doses of Razaxaban were evaluated against a comparator (e.g., enoxaparin).[3]
-
Primary Efficacy Endpoint: A composite of venographically detected DVT and symptomatic VTE.[1]
-
Primary Safety Endpoint: Major bleeding events.[1]
Quantitative Data from Phase II Study
Table 4: Efficacy and Safety of Razaxaban vs. Enoxaparin in DVT Prophylaxis
| Treatment Group | Incidence of DVT and Symptomatic VTE (%) | Rate of Major Bleeding (%) |
| Razaxaban (lowest dose) | 8.6% | 0.7% |
| Enoxaparin | 15.9% | 0% |
Outcome of Clinical Development
While the study showed a significant reduction in thromboembolic events with increasing doses of Razaxaban, the three higher-dose arms of the study were prematurely terminated due to an increased rate of major bleeding.[3] Consequently, the further clinical development of Razaxaban was halted.[3]
Summary and Conclusion
This compound is a direct Factor Xa inhibitor that demonstrated potent antithrombotic efficacy in preclinical arterial and venous thrombosis models.[1][8] Its mechanism of action, centered on the inhibition of thrombin generation, is well-understood.[6] Preclinical studies in rabbits established its antithrombotic ED50 and its effects on coagulation parameters, and also suggested a potential for synergistic effects when combined with antiplatelet agents without a corresponding increase in bleeding time at low doses.[7][8]
Despite promising preclinical data, the clinical development of Razaxaban was terminated following a Phase II trial in patients undergoing knee replacement surgery.[3] This trial revealed a narrow therapeutic window, with higher, more effective doses associated with an unacceptable increase in major bleeding events.[3]
The story of Razaxaban underscores the critical challenge in anticoagulant development: balancing antithrombotic efficacy with bleeding risk. The comprehensive data from its preclinical and clinical evaluations, as detailed in this guide, remain a valuable resource for scientists and researchers. These findings have contributed to the broader understanding of direct FXa inhibitors and have informed the development of subsequent, successful agents in this class, such as apixaban and rivaroxaban.[3][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Xa Assays [practical-haemostasis.com]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apixaban versus enoxaparin for thromboprophylaxis after knee replacement (ADVANCE-2): a randomised double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness and safety of rivaroxaban for the prevention of thrombosis following total hip or knee replacement: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Efficacy and Safety of Rivaroxaban for Venous Thromboembolism Prophylaxis after Total Hip and Total Knee Arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rivaroxaban + Aspirin for Blood Clot Prevention After Joint Surgery · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]
- 12. lancet.co.za [lancet.co.za]
- 13. machaondiagnostics.com [machaondiagnostics.com]
- 14. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 15. First Evidence: TRAP-Induced Platelet Aggregation Is Reduced in Patients Receiving Xabans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Platelet Aggregation in Direct Oral Factor Xa Inhibitors-treated Patients With Atrial Fibrillation: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Anticoagulant Assays of Razaxaban Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Razaxaban Hydrochloride is a potent and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] As an anticoagulant, its efficacy is evaluated through various in vitro assays that measure its impact on blood clotting. These application notes provide detailed protocols for the most common in vitro anticoagulant assays: Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), and the chromogenic anti-Factor Xa assay. These assays are fundamental in the preclinical and clinical development of novel anticoagulants like Razaxaban.
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the extrinsic, intrinsic, and common pathways. The extrinsic pathway is initiated by tissue factor and is typically monitored by the PT assay. The intrinsic pathway is activated by contact with negatively charged surfaces and is monitored by the aPTT assay. Both pathways converge at the activation of Factor X, which, as part of the prothrombinase complex, converts prothrombin to thrombin. Thrombin then cleaves fibrinogen to fibrin, leading to clot formation. Direct Factor Xa inhibitors like Razaxaban exert their anticoagulant effect by blocking this key step in the common pathway.[3]
Mechanism of Action of Razaxaban
Razaxaban directly and competitively inhibits both free and clot-bound Factor Xa.[3] By inhibiting Factor Xa, Razaxaban effectively blocks the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[3] This targeted mechanism of action makes it an effective antithrombotic agent.[4]
Experimental Protocols
General Considerations
-
Plasma Preparation: All assays should be performed using platelet-poor plasma (PPP). Blood should be collected in tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).[5] The blood should be centrifuged to separate the plasma. For aPTT, a double centrifugation step is recommended to ensure the plasma is platelet-free.[6]
-
Reagents: Use commercially available kits for PT, aPTT, and anti-FXa assays and follow the manufacturer's instructions for reagent reconstitution and handling.
-
Instrumentation: Automated or semi-automated coagulometers are recommended for accurate and reproducible measurements of clotting times.[5] For the anti-FXa assay, a spectrophotometer capable of reading at 405 nm is required.[7]
-
Controls: Normal and abnormal control plasmas should be run with each batch of samples to ensure the validity of the results.[8]
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.[9][10][11] It measures the time to clot formation after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to the plasma sample.[10][11]
Methodology:
-
Pre-warm the PT reagent (thromboplastin and calcium chloride) and platelet-poor plasma (PPP) samples to 37°C.[10]
-
Pipette 50 µL of PPP into a pre-warmed cuvette.
-
Add 100 µL of the pre-warmed PT reagent to the cuvette.
-
Simultaneously start a timer and measure the time until a fibrin clot is formed.[10]
-
Record the clotting time in seconds.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways.[12] It measures the clotting time after the addition of a contact activator (e.g., silica, kaolin, or ellagic acid), phospholipids, and calcium to the plasma.[12]
Methodology:
-
Pre-warm the aPTT reagent (containing a contact activator and phospholipids), calcium chloride solution, and PPP samples to 37°C.[5]
-
Pipette 50 µL of PPP into a pre-warmed cuvette.
-
Add 50 µL of the aPTT reagent to the cuvette and incubate the mixture for a specified time (typically 3-5 minutes) at 37°C to allow for optimal activation of the contact factors.[5]
-
Rapidly add 50 µL of the pre-warmed calcium chloride solution to the cuvette and simultaneously start a timer.[5]
-
Measure the time until a fibrin clot is formed.
-
Record the clotting time in seconds.
Anti-Factor Xa (Anti-FXa) Chromogenic Assay
The anti-FXa assay is a chromogenic assay that directly measures the activity of Factor Xa inhibitors.[13][14] The principle involves the addition of a known amount of excess Factor Xa to a plasma sample containing the inhibitor. The residual Factor Xa then cleaves a chromogenic substrate, releasing a colored compound that is measured spectrophotometrically. The color intensity is inversely proportional to the concentration of the Factor Xa inhibitor in the sample.[14]
Methodology:
-
Prepare a standard curve using calibrators with known concentrations of Razaxaban.
-
Patient plasma is mixed with a reagent containing antithrombin.
-
A known amount of excess Factor Xa is added to the mixture. The Razaxaban in the plasma will inhibit a portion of this Factor Xa.
-
A chromogenic substrate that can be cleaved by Factor Xa is then added.
-
The residual, uninhibited Factor Xa cleaves the chromogenic substrate, resulting in a color change.
-
The absorbance of the sample is measured at 405 nm using a spectrophotometer.[7]
-
The concentration of Razaxaban in the plasma sample is determined by interpolating the absorbance value from the standard curve.
Data Presentation
Quantitative data from in vitro anticoagulant assays should be summarized in a clear and structured format. The following table provides an example of how to present the effects of Razaxaban on coagulation parameters, based on ex vivo data from a rabbit model.[4]
| Parameter | Control | Razaxaban (3 mg/kg/h IV) | Fold Increase |
| aPTT (seconds) | 18.2 ± 0.5 | 39.8 ± 1.8 | 2.2 ± 0.1 |
| PT (seconds) | 7.9 ± 0.1 | 18.2 ± 0.8 | 2.3 ± 0.1 |
| Factor Xa Activity (%) | 100 | 9 ± 5 | 91% Inhibition |
Data are presented as mean ± SEM.[4]
Comparison of Assays
The choice of assay depends on the specific information required. The PT and aPTT assays provide a global assessment of the extrinsic/common and intrinsic/common pathways, respectively. The anti-FXa assay offers a more specific and quantitative measurement of the direct inhibitor's activity.
Conclusion
The prothrombin time, activated partial thromboplastin time, and anti-Factor Xa assays are essential tools for characterizing the in vitro anticoagulant activity of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data to evaluate the potency and mechanism of action of this direct Factor Xa inhibitor. The choice of assay should be guided by the specific research question, with the anti-FXa assay providing the most specific measure of Razaxaban's activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. linear.es [linear.es]
- 6. Activated Partial Thromboplastin Time (aPTT) [healthcare.uiowa.edu]
- 7. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]
- 8. atlas-medical.com [atlas-medical.com]
- 9. Prothrombin time - Wikipedia [en.wikipedia.org]
- 10. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. lancet.co.za [lancet.co.za]
Application Notes and Protocols for Formulating Razaxaban Hydrochloride for in vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Razaxaban Hydrochloride is the hydrochloride salt form of Razaxaban, a potent, orally active, and selective direct inhibitor of coagulation Factor Xa (FXa).[1][2] FXa is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which ultimately leads to the formation of a fibrin clot.[3][4] By inhibiting FXa, Razaxaban effectively reduces thrombin generation and demonstrates significant antithrombotic and anticoagulant activities.[2][5] Preclinical studies have shown its efficacy in animal models of thrombosis.[5][6]
A significant challenge in the preclinical development of this compound is its low aqueous solubility, a characteristic of Biopharmaceutics Classification System (BCS) Class II compounds.[7][8] This property can lead to poor oral bioavailability and high variability in in vivo studies, necessitating robust formulation strategies to ensure consistent and adequate drug exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology assessments.
These application notes provide detailed protocols for formulating this compound for oral administration in preclinical in vivo studies, focusing on strategies to overcome its solubility limitations.
Mechanism of Action: Inhibition of the Coagulation Cascade
Razaxaban directly targets and inhibits Factor Xa, which occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways. This inhibition prevents the downstream amplification of the clotting cascade.
Caption: this compound directly inhibits Factor Xa, a key convergence point of the intrinsic and extrinsic coagulation pathways.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₀F₄N₈O₂ · HCl | [1][9] |
| Molecular Weight | 564.93 g/mol | [1][9] |
| Appearance | Crystalline solid | [7] |
| BCS Classification | Class II (Low Solubility, High Permeability) | [7][8] |
| Solubility | Soluble in DMSO (e.g., 20 mg/mL). Low aqueous solubility. | [2] |
| Mechanism of Action | Direct Factor Xa Inhibitor | [2][10] |
Experimental Workflow for Formulation Development
The development and selection of a suitable formulation for in vivo studies should follow a systematic approach, from initial screening to final preparation for administration.
Caption: A systematic workflow for developing a this compound formulation for in vivo studies.
Recommended Formulation Strategies and Protocols
Given the low aqueous solubility of this compound, several formulation strategies can be employed. The choice depends on the required dose, administration volume, and the specific study design.[11][12][13][14]
Protocol 1: Co-Solvent Solution
This approach is suitable for low doses where the drug can be fully solubilized in a biocompatible solvent system.
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Sterile Water for Injection or 0.9% Saline
-
Glass vials, magnetic stirrer, and sterile filters (0.22 µm)
Methodology:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Prepare the co-solvent vehicle. A common starting point is a mixture of PEG 400 and water. For example, a 40:60 (v/v) PEG 400:Water vehicle.
-
Add the PEG 400 to the this compound powder and vortex or sonicate until the powder is wetted and a slurry is formed.
-
Slowly add the sterile water or saline to the mixture while stirring continuously with a magnetic stirrer.
-
Continue stirring until a clear, homogenous solution is obtained. Gentle warming (30-40°C) may be applied if necessary to aid dissolution, but stability must be monitored.
-
Measure the pH of the final solution and adjust if necessary, keeping in mind the stability of the compound.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: Aqueous Suspension
For higher doses that cannot be achieved with a co-solvent system, a micronized suspension is a viable option.
Materials:
-
Micronized this compound (particle size < 10 µm)
-
Suspending agent: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na)
-
Wetting agent: 0.1% (w/v) Polysorbate 80 (Tween® 80)
-
Vehicle: Deionized water or citrate buffer (pH 4-5)
-
Mortar and pestle or homogenizer
Methodology:
-
Prepare the vehicle by dissolving the suspending agent (e.g., HPMC) and wetting agent (e.g., Tween® 80) in the chosen aqueous medium (e.g., water). Stir until fully dissolved.
-
Weigh the micronized this compound.
-
Create a paste by adding a small amount of the vehicle to the drug powder and triturating with a mortar and pestle. This ensures the particles are adequately wetted.
-
Gradually add the remaining vehicle to the paste while continuously stirring or using a homogenizer to form a uniform suspension.
-
Ensure the suspension is continuously stirred during dose administration to maintain homogeneity. A small magnetic stir bar in the dosing vial is recommended.
Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are lipid-based formulations that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[11][12] This can significantly enhance the solubility and absorption of lipophilic drugs.
Materials:
-
This compound
-
Oil: Labrafil® M 1944 CS, Capryol™ 90
-
Surfactant: Kolliphor® EL (Cremophor® EL), Tween® 80
-
Co-surfactant/Co-solvent: Transcutol® HP, PEG 400
-
Glass vials, magnetic stirrer
Methodology:
-
Screen various oils, surfactants, and co-surfactants for their ability to dissolve this compound. Determine the solubility in individual excipients by adding an excess of the drug to a known amount of excipient, mixing for 24-48 hours, and then quantifying the dissolved drug concentration.
-
Based on solubility data, select the most promising excipients.
-
Prepare various formulations by mixing the oil, surfactant, and co-surfactant in different ratios (e.g., Oil:Surfactant:Co-surfactant ratios of 30:40:30, 40:40:20, etc.).
-
Add the required amount of this compound to the selected blank SEDDS formulation and stir until a clear, homogenous solution is formed. Gentle heating may be applied.
-
To test the self-emulsification properties, add a small volume (e.g., 1 mL) of the drug-loaded SEDDS to a larger volume (e.g., 250 mL) of water or 0.1 N HCl under gentle stirring and observe the formation of the emulsion.
-
Characterize the resulting emulsion for droplet size and clarity. An optimal formulation will form a clear to bluish-white microemulsion with a droplet size typically below 200 nm.
Formulation Characterization
Once a lead formulation is developed, it must be characterized to ensure it meets the required specifications for in vivo use.
| Parameter | Method | Purpose |
| Appearance | Visual Inspection | Check for clarity (solutions) or uniformity (suspensions). |
| pH | pH meter | Ensure physiological compatibility and stability of the drug. |
| Drug Content & Purity | HPLC-UV | Verify the concentration of Razaxaban HCl and detect any degradation. |
| Particle/Droplet Size | Dynamic Light Scattering (DLS) | Critical for suspensions and SEDDS to ensure stability and absorption. |
| In vitro Stability | HPLC-UV, Visual Inspection | Assess physical and chemical stability under storage and study conditions. |
Protocol for in vivo Oral Administration (Rodent Model)
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for rats)
-
Syringes (1-3 mL)
-
Animal balance
Methodology:
-
Fast the animals overnight (e.g., 8-12 hours) before dosing, with water provided ad libitum. This reduces variability in gastric emptying and food effects.
-
On the day of the study, weigh each animal to accurately calculate the required dose volume.
-
If using a suspension, ensure it is thoroughly mixed immediately before drawing the dose into the syringe.
-
Gently restrain the animal and carefully insert the gavage needle over the tongue into the esophagus. Do not force the needle.
-
Administer the formulation slowly to prevent regurgitation. A typical oral gavage volume for rats is 5-10 mL/kg.
-
Observe the animal for a short period post-dosing to ensure there are no adverse reactions.
-
Proceed with the planned blood sampling schedule for pharmacokinetic analysis or other downstream assessments.
Disclaimer: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). The selection of formulation and dose should be based on preliminary tolerability studies.
References
- 1. Page loading... [wap.guidechem.com]
- 2. abmole.com [abmole.com]
- 3. What is the mechanism of Rivaroxaban? [synapse.patsnap.com]
- 4. XARELTO - Mechanism of Action [jnjmedicalconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development of immediate‐release formulation with reliable absorption of rivaroxaban in various meal regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. future4200.com [future4200.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Razaxaban Hydrochloride Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended storage conditions and detailed protocols for assessing the stability of Razaxaban Hydrochloride. The information is intended to guide researchers in maintaining the integrity of the compound for experimental use and to establish a framework for stability-indicating studies.
Introduction
Razaxaban is an orally available, potent, and specific inhibitor of coagulation Factor Xa, a critical enzyme in the coagulation cascade.[1] As with any research compound, understanding its stability profile is crucial for obtaining reliable and reproducible experimental results. These notes provide guidance on appropriate storage and handling, as well as detailed protocols for forced degradation and long-term stability studies.
Recommended Storage Conditions
Proper storage is essential to prevent degradation of this compound. The following conditions are recommended based on available supplier data and general best practices for small molecule inhibitors.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture.[2] |
| 4°C | Up to 2 years | For shorter-term storage. Protect from light and moisture.[2] | |
| In Solvent | -80°C | Up to 6 months | Use a suitable anhydrous solvent (e.g., DMSO). Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | For working solutions. Aliquot to avoid repeated freeze-thaw cycles.[2] |
Note: It is strongly recommended to refer to the certificate of analysis provided by the supplier for specific storage instructions for a particular batch of this compound.
Signaling Pathway
This compound exerts its anticoagulant effect by directly inhibiting Factor Xa, a key component of the blood coagulation cascade.
Caption: Inhibition of Factor Xa by this compound.
Experimental Protocols
The following protocols are provided as a template for conducting stability studies on this compound. These are based on general ICH guidelines and methodologies reported for other Factor Xa inhibitors. Researchers should adapt these protocols based on their specific experimental needs and available equipment.
Forced Degradation Studies
Forced degradation studies are designed to identify potential degradation products and pathways under various stress conditions.
Caption: Workflow for Forced Degradation Studies.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid powder in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light (in a photostability chamber) for a total of 1.2 million lux hours and 200 watt hours/square meter, respectively.
-
-
Sample Preparation for Analysis: After exposure to the stress conditions, allow the samples to cool to room temperature. Dilute the samples with the mobile phase to a final concentration of approximately 50 µg/mL before injection into the HPLC system. For the solid samples, dissolve an appropriate amount in the mobile phase to achieve the target concentration.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see Section 4.3).
Table 2: Hypothetical Results of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Number of Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2% | 2 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 28.5% | 3 |
| Oxidative (3% H₂O₂, RT, 24h) | 8.7% | 1 |
| Thermal (105°C, 48h) | 5.1% | 1 |
| Photolytic | 3.5% | 1 |
Note: The data in this table is hypothetical and serves as an example. Actual degradation will depend on the specific experimental conditions.
Long-Term and Accelerated Stability Studies
These studies are performed to establish the re-test period and shelf life of the drug substance.
Methodology:
-
Sample Preparation: Package the this compound powder in containers that simulate the proposed storage and distribution packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analysis: At each time point, withdraw samples and analyze for appearance, assay, and degradation products using a validated stability-indicating HPLC method.
Table 3: Hypothetical Long-Term and Accelerated Stability Data for this compound
| Time (Months) | Storage Condition | Assay (%) | Total Impurities (%) |
| 0 | - | 99.8 | 0.2 |
| 3 | 25°C/60% RH | 99.7 | 0.3 |
| 6 | 25°C/60% RH | 99.6 | 0.4 |
| 12 | 25°C/60% RH | 99.4 | 0.6 |
| 3 | 40°C/75% RH | 99.1 | 0.9 |
| 6 | 40°C/75% RH | 98.5 | 1.5 |
Note: The data in this table is hypothetical and serves as an example.
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential to separate and quantify this compound from its potential degradation products. The following is a proposed method based on those used for similar Factor Xa inhibitors.
Table 4: Proposed HPLC Parameters for Stability-Indicating Assay of this compound
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 3.5) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Method Validation:
The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The stability and proper storage of this compound are critical for its effective use in research. The provided storage recommendations and experimental protocols offer a framework for maintaining the compound's integrity and for conducting comprehensive stability assessments. Researchers are encouraged to adapt these protocols to their specific needs and to perform thorough validation of the analytical methods employed.
References
- 1. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 2. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]
Application Notes and Protocols: Preparation of Razaxaban Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of Razaxaban Hydrochloride, a potent and specific inhibitor of coagulation factor Xa.[1][2][3][4] The protocols outlined below are intended for research purposes to ensure accurate and reproducible experimental results. All quantitative data is summarized in tables for ease of use, and a workflow diagram is provided for visual guidance. Adherence to safety guidelines is critical when handling this potent compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 564.92 g/mol | [1][5] |
| Molecular Formula | C₂₄H₂₀F₄N₈O₂ · HCl | [1][5] |
| CAS Number | 405940-76-3 | [1][5][6] |
| Solubility | DMSO: ≥ 20 mg/mL | [1][5] |
| Appearance | Solid | [3] |
Mechanism of Action Signaling Pathway
Razaxaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By binding to Factor Xa, Razaxaban blocks the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.
Caption: this compound inhibits Factor Xa, a key enzyme in the coagulation cascade.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound.[7] Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate PPE to avoid inhalation and direct skin contact.[7]
-
Calculations:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated.
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 564.92 g/mol / 1000 = 5.65 mg
-
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out 5.65 mg of this compound powder into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
Data Summary for Stock Solution Preparation:
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Volume of DMSO | Mass of Razaxaban HCl |
| 1 mM | 564.92 | 1 mL | 0.565 mg |
| 5 mM | 564.92 | 1 mL | 2.825 mg |
| 10 mM | 564.92 | 1 mL | 5.65 mg |
| 20 mM | 564.92 | 1 mL | 11.30 mg |
Experimental Workflow
The following diagram illustrates the key steps in preparing the this compound stock solution.
Caption: Workflow for the preparation of this compound stock solution.
Stability and Handling
-
Stability: this compound powder is stable for years when stored at -20°C.[1][5] In DMSO, stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[1][5] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[5]
-
Handling: this compound is a potent compound and should be handled with care.[7] Use appropriate personal protective equipment at all times.[7] Dispose of waste according to institutional guidelines.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Molarity Calculator [graphpad.com]
- 5. mdpi.com [mdpi.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Determining the Dose-Response Curve of Razaxaban Hydrochloride in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Razaxaban Hydrochloride is a potent, orally bioavailable, and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Understanding the dose-response relationship of Razaxaban in plasma is fundamental for its clinical development, enabling the characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profile. This document provides detailed application notes and protocols for generating a dose-response curve of Razaxaban in plasma samples, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Razaxaban directly binds to the active site of both free and prothrombinase-bound Factor Xa, thereby inhibiting the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[3] Thrombin is the final enzyme in the coagulation cascade responsible for cleaving fibrinogen to fibrin, which forms the structural basis of a blood clot.[4][5] By inhibiting FXa, Razaxaban effectively reduces thrombin generation and, consequently, fibrin formation, exerting its anticoagulant effect.[6][7]
Factor Xa Signaling Pathway in Coagulation
Caption: The Coagulation Cascade and the inhibitory action of Razaxaban on Factor Xa.
Quantitative Data Summary
The following tables summarize pharmacokinetic and pharmacodynamic data from a clinical study of Razaxaban in healthy volunteers.[8]
Table 1: Pharmacokinetic Parameters of Single-Dose Razaxaban
| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) | tmax (h) |
| 10 | Data not specified | Data not specified | 1 - 6 |
| 200 | Data not specified | Data not specified | 1 - 6 |
Note: The study indicated dose-related proportional increases in Cmax and AUC, but specific mean values per dose group were not provided in the available literature.
Table 2: Pharmacodynamic Effects of Multiple-Dose Razaxaban
| Dosing Regimen | Median Maximal Change in Factor X Deficiency (%) | Median Maximal Change in Factor Xa Inhibition (%) |
| 200 mg Q24h | 96 | 93 |
| 100 mg Q12h | 90 | 83 |
Note: Steady state plasma concentrations were achieved within 3-4 days of multiple dosing.[8]
Experimental Protocols
To establish a comprehensive dose-response curve, two key experiments are required: (1) quantification of Razaxaban concentration in plasma and (2) measurement of its anticoagulant effect (pharmacodynamic response).
Protocol 1: Quantification of Razaxaban in Plasma by LC-MS/MS
This protocol describes a method for the accurate quantification of Razaxaban in human plasma, adapted from established methods for other direct FXa inhibitors.[9][10][11][12][13]
Objective: To determine the concentration of Razaxaban in plasma samples.
Materials:
-
Human plasma (K2-EDTA)
-
This compound reference standard
-
Internal Standard (IS), e.g., isotopically labeled Razaxaban
-
Acetonitrile, methanol, formic acid, ammonium formate (LC-MS grade)
-
Water, deionized
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-MS)
Procedure:
-
Standard Curve and Quality Control (QC) Preparation:
-
Prepare a stock solution of Razaxaban (1 mg/mL) in a suitable solvent like methanol.
-
Perform serial dilutions to create calibration standards in blank human plasma, typically ranging from 1 to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 100, and 400 ng/mL).
-
-
Sample Preparation (Protein Precipitation & LLE):
-
To 100 µL of plasma sample (unknown, standard, or QC), add 25 µL of the working IS solution.
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube for LLE.
-
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Thermo Hypersil Gold C18, 150 x 2.1 mm, 1.9 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.35 mL/min.
-
Gradient: Optimized to ensure separation from endogenous plasma components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Razaxaban and the IS must be determined by infusion and optimization.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Razaxaban/IS) against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the curve.
-
Determine the concentration of Razaxaban in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Measurement of Factor Xa Inhibition by Chromogenic Assay
This protocol measures the functional effect of Razaxaban on FXa activity in plasma.
Objective: To determine the percent inhibition of Factor Xa activity corresponding to the measured Razaxaban concentration.
Materials:
-
Citrated human plasma samples from subjects dosed with Razaxaban.
-
Chromogenic anti-Xa assay kit (e.g., BIOPHEN DiXaI).[14]
-
Coagulometer or microplate reader.
-
Razaxaban calibrators and controls.
Procedure:
-
Assay Preparation:
-
Prepare Razaxaban calibrators and controls as per the assay kit instructions.
-
Thaw patient plasma samples at 37°C.
-
-
Assay Performance (Automated Coagulometer):
-
The assay is based on a two-stage method. In the first stage, a constant and excess amount of bovine FXa is added to the diluted test plasma. Razaxaban in the plasma forms a complex with the FXa.
-
In the second stage, a specific chromogenic substrate for FXa is added. The residual FXa hydrolyzes this substrate, releasing a colored product (e.g., p-nitroaniline).
-
The color intensity, measured photometrically (e.g., at 405 nm), is inversely proportional to the concentration of Razaxaban in the plasma.
-
-
Data Analysis:
-
A calibration curve is generated by plotting the optical density against the known concentrations of the Razaxaban calibrators.
-
The anti-Xa activity (often expressed in ng/mL, calibrated against Razaxaban) in the patient samples is determined from this curve.
-
Percent inhibition can be calculated relative to a baseline (pre-dose) sample:
-
% Inhibition = (1 - (Activity_sample / Activity_baseline)) * 100
-
-
Data Presentation and Visualization
Experimental Workflow for Dose-Response Curve Generation
Caption: Workflow for generating a Razaxaban dose-response curve in plasma.
By following these protocols, researchers can accurately quantify Razaxaban concentrations in plasma and correlate them with the corresponding pharmacodynamic effect on Factor Xa activity. The resulting dose-response curve is essential for defining the therapeutic window, guiding dose selection for subsequent clinical trials, and fulfilling regulatory requirements for drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 6. Factor X - Wikipedia [en.wikipedia.org]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Sensitive LC-MS/MS method for quantification of rivaroxaban in plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Razaxaban Hydrochloride in Chromogenic Anti-Xa Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Razaxaban Hydrochloride is a potent and highly selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its mechanism of action involves the direct, competitive, and reversible binding to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin and subsequently inhibiting fibrin clot formation. These application notes provide detailed protocols for the use of this compound in chromogenic anti-Xa assays, a standard laboratory method for assessing the activity of FXa inhibitors.
Principle of the Chromogenic Anti-Xa Assay
The chromogenic anti-Xa assay is a functional plasma-based assay that quantifies the inhibitory activity of anticoagulants targeting Factor Xa. The assay principle is based on a two-step reaction:
-
Inhibition of Factor Xa: A known amount of excess Factor Xa is added to a plasma sample containing the anti-Xa agent (e.g., Razaxaban). The inhibitor binds to and inactivates a portion of the Factor Xa.
-
Chromogenic Substrate Cleavage: A synthetic chromogenic substrate, which mimics the natural substrate of Factor Xa, is introduced. The residual, active Factor Xa cleaves the chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured spectrophotometrically.
The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the sample. By constructing a standard curve with known concentrations of the inhibitor, the concentration in an unknown sample can be accurately determined.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Potency and Selectivity of Razaxaban
| Parameter | Value | Reference |
| Inhibition Constant (Ki) for Factor Xa | 0.08 nM | [2] |
| Selectivity | High selectivity for Factor Xa over other serine proteases such as thrombin.[1] | [1] |
Table 2: In Vivo Antithrombotic Efficacy of Razaxaban (Rabbit Model)
| Parameter | Dose | Effect | Reference |
| Antithrombotic ED₅₀ | 0.22 ± 0.05 mg/kg/h (IV) | 50% effective dose in preventing thrombosis. | [6] |
| Full Antithrombotic Efficacy | 3 mg/kg/h (IV) | 91 ± 5% inhibition of ex vivo Factor Xa activity. | [6] |
| Effect on aPTT | 3 mg/kg/h (IV) | 2.2 ± 0.1-fold increase. | [6] |
| Effect on PT | 3 mg/kg/h (IV) | 2.3 ± 0.1-fold increase. | [6] |
Table 3: Example of a this compound Calibration Curve for a Chromogenic Anti-Xa Assay
This table presents a hypothetical, yet representative, dataset for generating a standard curve. Actual values may vary depending on the specific assay kit and laboratory conditions.
| Razaxaban Concentration (ng/mL) | Absorbance at 405 nm (OD) | % Inhibition |
| 0 (Blank) | 1.200 | 0% |
| 25 | 0.960 | 20% |
| 50 | 0.720 | 40% |
| 100 | 0.480 | 60% |
| 200 | 0.240 | 80% |
| 400 | 0.060 | 95% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Purified water (e.g., Milli-Q or equivalent)
-
Appropriate buffer (e.g., Tris-buffered saline, pH 7.4)
Procedure:
-
Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a 10 mM stock solution. Ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare a series of working solutions by serially diluting the stock solution with the appropriate assay buffer. The final concentrations should be chosen to generate a standard curve that covers the expected range of the test samples.
-
Protocol 2: Chromogenic Anti-Xa Assay for this compound
Materials:
-
This compound working solutions
-
Citrated human plasma (pooled normal plasma)
-
Commercially available chromogenic anti-Xa assay kit (containing Factor Xa reagent and chromogenic substrate)
-
Microplate reader capable of measuring absorbance at 405 nm
-
37°C incubator
-
Microplates (96-well)
Procedure:
-
Sample Preparation:
-
Prepare a set of calibration standards by spiking known concentrations of this compound working solutions into pooled normal plasma. The final concentrations should correspond to the values in your intended standard curve (e.g., as shown in Table 3).
-
Prepare test samples by adding the appropriate volume of the substance to be tested to pooled normal plasma.
-
Include a plasma blank (plasma with buffer only) as a negative control.
-
-
Assay Protocol (example based on a typical kit):
-
Pre-warm the microplate and reagents to 37°C.
-
Add 50 µL of each calibration standard, test sample, and plasma blank to separate wells of the microplate.
-
Add 50 µL of the Factor Xa reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 120 seconds), as recommended by the kit manufacturer, to allow for the inhibition of Factor Xa by Razaxaban.
-
Add 50 µL of the pre-warmed chromogenic substrate to each well to initiate the color development reaction.
-
Incubate the plate at 37°C for a further specified time (e.g., 180 seconds).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2% acetic acid), if required by the kit.
-
Immediately read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot the absorbance values (y-axis) against the corresponding this compound concentrations (x-axis) to generate a standard curve.
-
Determine the concentration of Razaxaban in the test samples by interpolating their absorbance values from the standard curve.
-
The percent inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Blank)] * 100
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. lancet.co.za [lancet.co.za]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ex Vivo Coagulation Assays with Razaxaban Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Razaxaban Hydrochloride is a potent, orally active, and selective direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] Its development as an antithrombotic agent necessitates robust evaluation of its effects on blood coagulation. Ex vivo coagulation assays are essential tools in the preclinical and clinical development of anticoagulants like Razaxaban. These assays, performed on blood samples taken from subjects after drug administration, provide crucial information on the pharmacodynamic effects and help establish a therapeutic window.
This document provides detailed application notes and protocols for conducting key ex vivo coagulation assays—Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and Factor Xa activity—to assess the anticoagulant effects of this compound.
Mechanism of Action of Razaxaban
Razaxaban directly and competitively inhibits both free and clot-bound Factor Xa.[4] Factor Xa is a serine protease that plays a pivotal role in the coagulation cascade by converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then catalyzes the conversion of fibrinogen to fibrin, leading to clot formation. By inhibiting FXa, Razaxaban effectively reduces thrombin generation and subsequent fibrin formation.[4]
Figure 1: Razaxaban's inhibition of Factor Xa in the coagulation cascade.
Quantitative Data Summary
The following table summarizes the ex vivo effects of Razaxaban on key coagulation parameters in a rabbit model of arterial thrombosis.
| Parameter | Treatment Group | Result | Fold Increase (vs. Control) |
| aPTT | Razaxaban (3 mg/kg/h IV) | Prolonged | 2.2 ± 0.1 |
| PT | Razaxaban (3 mg/kg/h IV) | Prolonged | 2.3 ± 0.1 |
| Factor Xa Activity | Razaxaban (3 mg/kg/h IV) | Inhibited | 91 ± 5% inhibition |
| Thrombin Activity | Razaxaban (3 mg/kg/h IV) | No significant effect | - |
Data adapted from a study in a rabbit model.[2]
Experimental Protocols
Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.[5][6] It measures the time taken for a fibrin clot to form after the addition of thromboplastin (a source of tissue factor) and calcium to citrated plasma. As Razaxaban inhibits Factor Xa in the common pathway, it is expected to prolong the PT.
Materials:
-
Citrated whole blood collected from the study subject.
-
Platelet-poor plasma (PPP) prepared by centrifugation.
-
Thromboplastin reagent containing calcium.
-
Coagulometer.
-
Water bath at 37°C.
-
Calibrated pipettes.
Protocol:
-
Sample Collection: Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).
-
Plasma Preparation: Centrifuge the citrated whole blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP). Carefully aspirate the plasma supernatant.
-
Assay Procedure: a. Pre-warm the thromboplastin reagent and PPP samples to 37°C. b. Pipette 100 µL of PPP into a pre-warmed cuvette. c. Incubate the cuvette at 37°C for 3 minutes. d. Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start the timer on the coagulometer. e. The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Data Analysis: The results are expressed as the clotting time in seconds. For subjects receiving Razaxaban, the results can also be presented as a fold-increase over the baseline (pre-dose) value.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways of coagulation.[5][7] It measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin), a phospholipid substitute (cephalin), and calcium to the plasma sample. Razaxaban's inhibition of Factor Xa in the common pathway will lead to a prolongation of the aPTT.
Materials:
-
Citrated whole blood.
-
Platelet-poor plasma (PPP).
-
aPTT reagent containing a contact activator and phospholipid.
-
Calcium chloride (CaCl2) solution (0.025 M).
-
Coagulometer.
-
Water bath at 37°C.
-
Calibrated pipettes.
Protocol:
-
Sample Collection and Plasma Preparation: Follow steps 1 and 2 of the PT assay protocol.
-
Assay Procedure: a. Pre-warm the aPTT reagent, CaCl2 solution, and PPP samples to 37°C. b. Pipette 100 µL of PPP into a pre-warmed cuvette. c. Add 100 µL of the aPTT reagent to the cuvette. d. Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation of the contact factors. e. Add 100 µL of pre-warmed CaCl2 solution to the cuvette and simultaneously start the timer on the coagulometer. f. The coagulometer will detect clot formation and record the clotting time.
-
Data Analysis: The results are reported in seconds. The effect of Razaxaban is typically shown as a fold-increase over the baseline measurement.
Figure 2: Workflow for ex vivo coagulation assays.
Chromogenic Anti-Factor Xa Assay
Principle: This assay directly measures the activity of Factor Xa in the plasma. A known amount of excess FXa is added to the plasma sample. The residual FXa activity is then determined by its ability to cleave a chromogenic substrate, which releases a colored compound. The color intensity is inversely proportional to the concentration of the FXa inhibitor (Razaxaban) in the sample. This assay is highly specific for measuring the activity of FXa inhibitors.
Materials:
-
Citrated whole blood.
-
Platelet-poor plasma (PPP).
-
Chromogenic anti-FXa assay kit (containing FXa reagent, chromogenic substrate, and buffers).
-
Microplate reader or coagulometer with chromogenic capabilities.
-
Calibrators and controls for the specific FXa inhibitor.
Protocol:
-
Sample Collection and Plasma Preparation: Follow steps 1 and 2 of the PT assay protocol.
-
Assay Procedure (example for a microplate-based assay): a. Prepare a standard curve using the provided calibrators. b. Add a specific volume of PPP (patient samples, controls, and calibrators) to the wells of a microplate. c. Add the FXa reagent to each well and incubate for a specified time at 37°C. d. Add the chromogenic substrate to each well. e. The microplate reader will measure the change in absorbance over time at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The concentration of Razaxaban in the plasma is determined by interpolating the absorbance values of the patient samples against the standard curve. The results are typically reported in ng/mL. The percent inhibition of FXa activity can also be calculated relative to a baseline or control sample.
Logical Relationships in Assay Interpretation
The choice of assay and the interpretation of results depend on the specific information required.
Figure 3: Interplay of Razaxaban's effect and assay outcomes.
Conclusion
The ex vivo coagulation assays detailed in these application notes are fundamental for characterizing the anticoagulant profile of this compound. A systematic approach utilizing PT, aPTT, and chromogenic anti-FXa assays will provide a comprehensive understanding of its pharmacodynamic effects, aiding in dose selection and safety assessment during drug development. It is crucial to use validated reagents and standardized procedures to ensure the accuracy and reproducibility of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
Troubleshooting & Optimization
Razaxaban Hydrochloride In Vitro Experimentation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with Razaxaban Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Razaxaban?
Razaxaban is a potent, selective, and orally bioavailable direct inhibitor of Factor Xa (FXa).[1][2] By directly binding to and inhibiting both free and clot-bound FXa, Razaxaban blocks the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[2] This, in turn, prevents the formation of fibrin clots.[2]
Q2: What are the expected effects of Razaxaban in common in vitro coagulation assays?
Razaxaban is expected to prolong clotting times in plasma-based assays that are dependent on Factor Xa. This includes:
-
Prothrombin Time (PT): Measures the extrinsic and common pathways of the coagulation cascade.
-
Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways.
-
Anti-Factor Xa Assay: A chromogenic assay that directly measures the inhibition of Factor Xa activity.
Ex vivo studies have shown that Razaxaban can significantly increase both aPTT and PT.[3]
Q3: What is the solubility of this compound?
Q4: How should I store this compound solutions?
For optimal stability, it is recommended to prepare stock solutions and store them in aliquots in tightly sealed vials. For short-term storage (days to weeks), 0 - 4°C is suitable, while long-term storage (months to years) should be at -20°C.[4] In solvent, stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.[4] It is advisable to avoid repeated freeze-thaw cycles.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for Razaxaban and other relevant Factor Xa inhibitors.
Table 1: In Vitro Potency of Direct Factor Xa Inhibitors
| Compound | Target | Assay Type | IC50 | Ki | Organism | Reference |
| Razaxaban | Factor Xa | - | Not Available | Not Available | Human | - |
| Rivaroxaban | Factor Xa | Cell-free | 0.7 nM | 0.4 nM | Human | [1] |
| Rivaroxaban | Prothrombinase | Cell-free | 2.1 nM | - | Human | [1] |
| Apixaban | Factor Xa | - | - | 0.08 nM | Human | [2] |
Table 2: Ex Vivo Effects of Razaxaban on Coagulation Parameters
| Parameter | Fold Increase / % Inhibition | Razaxaban Concentration | Species | Reference |
| aPTT | 2.2 ± 0.1-fold increase | 3 mg/kg/h IV | Rabbit | [3] |
| PT | 2.3 ± 0.1-fold increase | 3 mg/kg/h IV | Rabbit | [3] |
| Factor Xa Activity | 91 ± 5% inhibition | 3 mg/kg/h IV | Rabbit | [3] |
Experimental Protocols
1. Chromogenic Anti-Factor Xa Assay
This assay quantifies the inhibitory activity of Razaxaban on Factor Xa.
-
Principle: The assay measures the residual activity of a known amount of Factor Xa after incubation with the inhibitor. The remaining Factor Xa cleaves a chromogenic substrate, and the color change is inversely proportional to the inhibitor's activity.[5][6]
-
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl, CaCl2, and BSA)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of Razaxaban in assay buffer.
-
Add a fixed concentration of human Factor Xa to each well of the microplate.
-
Add the Razaxaban dilutions to the respective wells and incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Add the chromogenic Factor Xa substrate to all wells to start the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time (kinetic) or at a fixed endpoint.
-
Calculate the percent inhibition for each Razaxaban concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
2. Prothrombin Time (PT) Assay
This assay assesses the effect of Razaxaban on the extrinsic and common coagulation pathways.
-
Principle: The PT assay measures the time it takes for a clot to form in plasma after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.
-
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Thromboplastin reagent
-
Calcium chloride (CaCl2) solution
-
This compound stock solution (in DMSO)
-
Coagulometer
-
-
Procedure:
-
Spike PPP with various concentrations of Razaxaban or a vehicle control (DMSO).
-
Pre-warm the plasma samples to 37°C.
-
Add the thromboplastin reagent to the plasma and incubate for a specified time according to the reagent manufacturer's instructions.
-
Initiate clotting by adding a pre-warmed CaCl2 solution.
-
The coagulometer will detect the formation of a fibrin clot and record the clotting time in seconds.
-
3. Activated Partial Thromboplastin Time (aPTT) Assay
This assay evaluates the effect of Razaxaban on the intrinsic and common coagulation pathways.
-
Principle: The aPTT assay measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium, to plasma.[5]
-
Materials:
-
Citrated platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
This compound stock solution (in DMSO)
-
Coagulometer
-
-
Procedure:
-
Spike PPP with various concentrations of Razaxaban or a vehicle control (DMSO).
-
Pre-warm the plasma samples to 37°C.
-
Add the aPTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes) at 37°C to activate contact factors.
-
Initiate clotting by adding a pre-warmed CaCl2 solution.
-
The coagulometer will measure the time to fibrin clot formation in seconds.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Assay | - Razaxaban concentration exceeds its solubility in the assay buffer.- The final DMSO concentration is too high, causing protein precipitation. | - Ensure the final concentration of Razaxaban is below its solubility limit in the assay medium.- Prepare higher concentration stock solutions in DMSO and dilute further in assay buffer to keep the final DMSO concentration low (typically ≤1%).- Perform a solubility test of Razaxaban in the final assay buffer. |
| Inconsistent or Non-reproducible Results | - Inaccurate pipetting.- Temperature fluctuations during incubation.- Reagent degradation.- Variation in plasma samples. | - Use calibrated pipettes and proper pipetting techniques.- Ensure consistent incubation times and temperatures.- Prepare fresh reagents and store them properly.- Use a pooled normal plasma for consistency or account for inter-individual variability if using single-donor plasma. |
| No or Weak Inhibition of Factor Xa | - Incorrect concentration of Razaxaban.- Degraded Razaxaban stock solution.- Inactive Factor Xa enzyme. | - Verify the concentration of the Razaxaban stock solution.- Prepare a fresh stock solution of Razaxaban.- Test the activity of the Factor Xa enzyme with a known inhibitor or by measuring its baseline activity. |
| Unexpectedly Prolonged Clotting Times in Control Samples | - Poor quality plasma (e.g., presence of other anticoagulants, low factor levels).- Incorrect reagent preparation. | - Use high-quality, properly collected and stored plasma.- Ensure reagents are prepared according to the manufacturer's instructions. |
| Assay Interference | - High concentrations of lipids or bilirubin in plasma samples can interfere with optical measurements in chromogenic and clotting assays. | - Use plasma with minimal lipemia or icterus.- If using a coagulometer, check if it has settings to minimize interference from turbid samples. |
Visualizations
Caption: Mechanism of Action of Razaxaban in the Coagulation Cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Anti-Xa Assays [practical-haemostasis.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
Technical Support Center: Overcoming Solubility Challenges with Razaxaban Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Razaxaban Hydrochloride in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a potent and specific direct inhibitor of Coagulation Factor Xa, a critical enzyme in the blood coagulation cascade.[1] As with many small molecule drug candidates, this compound may exhibit limited solubility in aqueous buffers, which can pose significant challenges for in vitro assays, formulation development, and ultimately, its bioavailability. Overcoming these solubility issues is crucial for obtaining accurate experimental results and developing effective drug delivery systems.
Q2: What are the common factors influencing the solubility of this compound in buffer solutions?
The solubility of a compound like this compound can be influenced by several factors:
-
pH of the buffer: As a compound with ionizable groups, its solubility can be highly dependent on the pH of the medium.
-
Buffer species: The type of buffer (e.g., phosphate, citrate, acetate) can interact with the drug molecule and affect its solubility.
-
Ionic strength: The concentration of salts in the buffer can influence the solubility of the compound.
-
Temperature: Solubility is generally temperature-dependent.
-
Presence of excipients: The addition of co-solvents, surfactants, or complexing agents can significantly alter solubility.
Q3: Are there any general strategies to improve the solubility of poorly soluble compounds like this compound?
Yes, several techniques are commonly employed to enhance the solubility of poorly soluble drugs:
-
pH Adjustment: Modifying the pH of the buffer to ionize the molecule can increase its solubility.
-
Co-solvency: Adding a water-miscible organic solvent (a co-solvent) to the buffer can increase the solubility of hydrophobic compounds.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.
-
Solid Dispersions: Dispersing the drug in a solid carrier matrix at a molecular level can enhance its dissolution rate and apparent solubility.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common solubility issues with this compound.
Issue 1: Low or Inconsistent Solubility in a Standard Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Initial Observation: You observe precipitation or obtain low and variable concentration readings when preparing a solution of this compound in a standard physiological buffer.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Detailed Steps:
-
Verify Compound and Preparation:
-
Ensure the correct compound, this compound, is being used.
-
Confirm the accuracy of the weighing and dilution calculations.
-
Use a freshly prepared buffer and verify its pH.
-
-
pH Adjustment:
-
This compound contains basic nitrogen atoms, suggesting its solubility will increase in acidic conditions.
-
Action: Prepare a series of buffers with decreasing pH values (e.g., pH 6.8, 6.0, 5.0, 4.5) and determine the solubility at each pH.
-
Expected Outcome: A significant increase in solubility should be observed at lower pH values.
-
-
Co-solvency:
-
If pH adjustment alone is insufficient or undesirable for your experiment, introduce a co-solvent.
-
Action: Prepare stock solutions of this compound in a water-miscible organic solvent like DMSO or ethanol. Then, perform a serial dilution into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to interfere with your experiment (typically <1%).
-
Caution: High concentrations of organic solvents can denature proteins or affect cell viability in biological assays.
-
-
Use of Surfactants:
-
Surfactants can be very effective at increasing the apparent solubility of hydrophobic compounds.
-
Action: Add a small amount of a non-ionic (e.g., Tween® 80) or ionic (e.g., Sodium Lauryl Sulfate - SLS) surfactant to your buffer before adding this compound. The concentration should be above the critical micelle concentration (CMC) of the surfactant.
-
Note: The choice of surfactant may depend on the downstream application.
-
-
Complexation with Cyclodextrins:
-
Cyclodextrins are a good alternative if co-solvents or surfactants are not suitable for your experimental system.
-
Action: Prepare a solution of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your buffer and then add this compound. The formation of an inclusion complex will enhance its solubility.
-
Issue 2: Precipitation of this compound upon Dilution into an Aqueous Buffer
Initial Observation: A concentrated stock solution of this compound in an organic solvent (e.g., DMSO) precipitates when diluted into your final aqueous buffer.
Troubleshooting Steps:
-
Decrease the Stock Solution Concentration: The precipitation may be due to the final concentration in the buffer exceeding the solubility limit. Try preparing a more dilute stock solution.
-
Modify the Dilution Method:
-
Instead of adding the stock solution directly to the buffer, try adding the stock to a vortexing tube of buffer to ensure rapid and uniform mixing.
-
Perform a stepwise dilution.
-
-
Incorporate a Solubility Enhancer in the Final Buffer: Add a co-solvent, surfactant, or cyclodextrin to the final aqueous buffer before adding the stock solution of this compound.
Data on Solubility of a Related Factor Xa Inhibitor (Rivaroxaban)
While specific public data on the aqueous solubility of this compound is limited, data from a closely related Factor Xa inhibitor, Rivaroxaban, can provide valuable insights into the expected behavior and the effectiveness of solubility enhancement strategies. Rivaroxaban is known to be a poorly soluble compound.[2][3]
Table 1: Solubility of Rivaroxaban in Aqueous Media without Surfactant
| Medium | Solubility (mg/mL) |
| 0.1N HCl | 0.005 |
| pH 4.5 Acetate Buffer | 0.007 |
| pH 6.8 Phosphate Buffer | 0.006 |
| Water | 0.006 |
Data adapted from Mandpe P., Der Pharmacia Lettre, 2019.[3]
Table 2: Effect of Sodium Lauryl Sulfate (SLS) on the Solubility of Rivaroxaban in Physiological Buffers
| Medium | 0.25% SLS (mg/mL) | 0.5% SLS (mg/mL) | 1.0% SLS (mg/mL) |
| 0.1 N HCl | 0.032 | 0.059 | 0.112 |
| pH 4.5 Acetate Buffer | 0.047 | 0.103 | 0.175 |
| pH 6.8 Phosphate Buffer | 0.049 | 0.083 | 0.174 |
Data adapted from Mandpe P., Der Pharmacia Lettre, 2019.[3]
These tables illustrate the low intrinsic solubility of a similar Factor Xa inhibitor in aqueous buffers and the significant improvement achieved with the addition of a surfactant. It is reasonable to expect a similar trend for this compound.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given buffer.
-
Materials:
-
This compound powder
-
Buffer of interest (e.g., 0.1 M Phosphate buffer, pH 6.8)
-
Scintillation vials or sealed tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system for quantification
-
-
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the buffer (e.g., 5 mL). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Seal the vials tightly.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.
-
Protocol 2: Screening of Co-solvents for Solubility Enhancement
This protocol describes a method to screen for effective co-solvents.
-
Materials:
-
This compound
-
Aqueous buffer of interest
-
A selection of water-miscible co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400)
-
Equipment from Protocol 1
-
-
Procedure:
-
Prepare a series of buffer/co-solvent mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v).
-
For each mixture, determine the solubility of this compound using the shake-flask method described in Protocol 1.
-
Plot the solubility of this compound as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
-
Signaling Pathway
This compound is a direct inhibitor of Coagulation Factor Xa. Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary function is to convert prothrombin (Factor II) to thrombin (Factor IIa), which in turn converts fibrinogen to fibrin, leading to the formation of a blood clot.
Caption: Mechanism of action of this compound in the coagulation cascade.
References
Preventing Razaxaban Hydrochloride degradation in experimental setups
This technical support center provides guidance on preventing the degradation of Razaxaban Hydrochloride in experimental setups. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in laboratory settings.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in assays | Degradation of this compound due to improper storage or handling. | - Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (-20°C for powder, -80°C for solvent-based stock solutions) and protected from light. - Check Solution Age: Use freshly prepared solutions whenever possible. Stock solutions, when stored properly, should ideally be used within one month.[1] - pH of Medium: The stability of similar Factor Xa inhibitors is pH-dependent. Avoid highly acidic (pH < 3) or alkaline (pH > 8) conditions in your experimental buffers if possible. The optimal pH for stability of some Factor Xa inhibitors is around 6. |
| Appearance of unexpected peaks in chromatography (e.g., HPLC) | Formation of degradation products. | - Perform Forced Degradation Study: To identify potential degradation products, conduct a forced degradation study under stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in developing a stability-indicating analytical method. - Review Experimental Protocol: Examine your experimental procedure for any steps that might introduce stress, such as prolonged exposure to light or elevated temperatures. |
| Precipitation of the compound in aqueous buffers | Poor solubility at the working concentration and pH. | - Adjust pH: The solubility of this compound may be pH-dependent. Test a range of pH values to find the optimal solubility for your experiment. - Use of Co-solvents: Consider the use of a small percentage of an organic co-solvent, such as DMSO, if compatible with your experimental system. This compound is soluble in DMSO.[1] |
| Variability between experimental replicates | Inconsistent sample handling and preparation. | - Standardize Procedures: Ensure all samples are handled identically. This includes the duration of light exposure, temperature during preparation, and the age of the solutions used. - Protect from Light: Prepare solutions and conduct experiments under subdued light conditions or use amber-colored vials to minimize photodecomposition. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C and are typically stable for up to 6 months.[1] For short-term storage of stock solutions, -20°C is acceptable for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: How does pH affect the stability of this compound?
A: While specific data for this compound is limited, studies on other Factor Xa inhibitors, which share structural similarities, have shown that they are most stable in a neutral to slightly acidic pH range (around pH 6) and are susceptible to degradation in strongly acidic (pH < 3) and alkaline (pH > 8) conditions. It is advisable to maintain the pH of your experimental solutions within a stable range to minimize hydrolysis.
Q3: Is this compound sensitive to light?
A: Yes, compounds with aromatic and heterocyclic rings, such as those present in Razaxaban, can be susceptible to photodegradation. It is recommended to protect this compound, both in solid form and in solution, from light.[2] Use amber vials or wrap containers in aluminum foil, and minimize exposure to ambient light during experimental procedures.[3]
Q4: Can I heat a solution of this compound to aid dissolution?
A: While Razaxaban has been reported to be thermodynamically stable at high temperatures, prolonged exposure to heat, especially in solution, can accelerate degradation.[4] If heating is necessary for dissolution, it should be done gently and for the shortest possible time. It is crucial to validate that this process does not lead to significant degradation by analyzing the sample using a stability-indicating method like HPLC.
Q5: What are the likely degradation pathways for this compound?
A: Based on the chemical structure of Razaxaban, which includes a benzisoxazole and a pyrazole ring, and data from similar Factor Xa inhibitors, the most probable degradation pathways are:
-
Hydrolysis: The amide bond and the benzisoxazole ring could be susceptible to cleavage under strongly acidic or basic conditions. The benzisoxazole ring can undergo cleavage of the N-O bond in the presence of a strong base.[5]
-
Photodegradation: The aromatic and heterocyclic systems in the molecule can absorb UV light, leading to photochemical reactions.
-
Oxidation: While many Factor Xa inhibitors are relatively stable to oxidation, it should still be considered a potential degradation pathway, especially in the presence of oxidizing agents.
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for inducing degradation of this compound under various stress conditions to identify potential degradants and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid powder and the stock solution at an elevated temperature (e.g., 70°C) for a specified period.
-
Photodegradation: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7] A control sample should be protected from light.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical technique, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector. The mobile phase and column should be chosen to achieve good separation between the parent drug and any degradation products.
Stability-Indicating RP-HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 4.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
Visualizations
Caption: Recommended storage and handling workflow for this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Potential chemical degradation pathways for this compound.
References
- 1. abmole.com [abmole.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Razaxaban | 218298-21-6 | TIA29821 | Biosynth [biosynth.com]
- 5. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Interpreting Unexpected Results in Razaxaban Hydrochloride Coagulation Assays
Welcome to the Technical Support Center for Razaxaban Hydrochloride coagulation assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect coagulation?
This compound is an oral, direct inhibitor of Factor Xa (FXa).[1] By selectively and reversibly blocking FXa, Razaxaban disrupts the coagulation cascade, preventing the conversion of prothrombin to thrombin. This ultimately leads to a dose-dependent anticoagulant effect.[2]
Q2: Which coagulation assays are most affected by Razaxaban?
As a direct FXa inhibitor, Razaxaban primarily affects assays that are sensitive to the inhibition of Factor Xa. These include:
-
Prothrombin Time (PT): Expected to be prolonged in the presence of Razaxaban. However, the degree of prolongation can vary significantly depending on the thromboplastin reagent used.[3][4]
-
Activated Partial Thromboplastin Time (aPTT): Also expected to be prolonged, but like the PT, the sensitivity of aPTT reagents to Razaxaban can differ.[3][4]
-
Chromogenic Anti-Xa Assay: This is the most specific and recommended assay for measuring the activity of Factor Xa inhibitors like Razaxaban. It provides a quantitative measure of the drug's effect.[5][6]
Q3: Why are my PT and aPTT results inconsistent when using Razaxaban?
Inconsistency in PT and aPTT results is a known challenge with direct oral anticoagulants (DOACs). This variability is often due to differences in the reagents and instruments used across laboratories.[5][7] Different thromboplastin (for PT) and activator (for aPTT) reagents have varying sensitivities to Factor Xa inhibition.[3][4]
Q4: Can Razaxaban interfere with other coagulation assays?
Yes, Razaxaban can interfere with certain specialized coagulation tests, potentially leading to misleading results. For example, in lupus anticoagulant (LA) testing, the presence of Factor Xa inhibitors can lead to false-positive results.[8]
Troubleshooting Guides
Unexpected Result 1: High Variability in PT and aPTT Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Reagent Variability | Ensure the same lot number of PT and aPTT reagents is used for all comparative experiments. If changing lots, a validation study should be performed. Note the manufacturer and International Sensitivity Index (ISI) of the PT reagent. |
| Instrument Differences | If using multiple coagulation analyzers, perform a correlation study to understand the systemic differences between them. |
| Pre-analytical Variables | Standardize sample collection, processing, and storage.[9][10][11][12][13] Ensure proper tube filling, immediate mixing, and timely plasma separation. |
Unexpected Result 2: Weaker Than Expected Anticoagulant Effect at High Razaxaban Concentrations
| Potential Cause | Troubleshooting Steps |
| Assay Insensitivity | The PT or aPTT reagent being used may have low sensitivity to Factor Xa inhibitors.[4] Consider using a chromogenic anti-Xa assay for a more accurate assessment of Razaxaban's activity. |
| Pre-analytical Issues | Improper sample handling, such as delayed plasma separation, can lead to the degradation of coagulation factors and affect results.[9][10][11][12][13] Review and standardize your pre-analytical workflow. |
| Drug Stability | Ensure the stock solution of Razaxaban is properly prepared and stored to maintain its potency. |
Unexpected Result 3: Conflicting Results Between Different Coagulation Assays
| Potential Cause | Troubleshooting Steps |
| Different Assay Principles | PT and aPTT are global clotting assays, while the anti-Xa assay specifically measures Factor Xa inhibition. Discrepancies are expected. Rely on the anti-Xa assay for quantifying Razaxaban's effect.[5] |
| Interfering Substances | The presence of other substances in the sample could be affecting one assay more than another. Review the sample matrix for potential interferences. |
| Lupus Anticoagulant Interference | If conducting specialized testing, be aware that Razaxaban can cause false-positive lupus anticoagulant results, leading to conflicting interpretations.[8] |
Experimental Protocols
Prothrombin Time (PT) Assay
-
Sample Preparation: Collect whole blood in a 3.2% sodium citrate tube. The ratio of blood to anticoagulant should be 9:1. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Reagent Preparation: Reconstitute the thromboplastin reagent according to the manufacturer's instructions. Pre-warm the reagent and calcium chloride solution to 37°C.
-
Assay Procedure:
-
Pipette 100 µL of PPP into a pre-warmed cuvette.
-
Incubate the plasma at 37°C for 3-5 minutes.
-
Add 200 µL of the pre-warmed thromboplastin reagent to the cuvette and simultaneously start a timer.
-
Record the time in seconds for a clot to form.
-
Activated Partial Thromboplastin Time (aPTT) Assay
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.
-
Reagent Preparation: Reconstitute the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride solution according to the manufacturer's instructions. Pre-warm the reagents to 37°C.
-
Assay Procedure:
-
Pipette 100 µL of PPP into a pre-warmed cuvette.
-
Add 100 µL of the pre-warmed aPTT reagent.
-
Incubate the mixture at 37°C for the time specified by the reagent manufacturer (typically 3-5 minutes).
-
Add 100 µL of pre-warmed calcium chloride solution and simultaneously start a timer.
-
Record the time in seconds for a clot to form.
-
Chromogenic Anti-Xa Assay
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as for PT and aPTT assays.
-
Reagent Preparation: Reconstitute Factor Xa, the chromogenic substrate, and any required buffers according to the kit manufacturer's instructions. Prepare a standard curve using calibrators with known concentrations of a Factor Xa inhibitor.
-
Assay Procedure:
-
Add a specific volume of PPP to a microplate well.
-
Add a known excess of Factor Xa. Razaxaban in the plasma will inhibit a portion of this Factor Xa.
-
Add the chromogenic substrate. The remaining, uninhibited Factor Xa will cleave the substrate, releasing a colored compound.
-
Measure the absorbance of the colored product using a spectrophotometer at the appropriate wavelength. The color intensity is inversely proportional to the concentration of Razaxaban in the sample.
-
Calculate the Razaxaban concentration by comparing the sample's absorbance to the standard curve.
-
Visualizations
Caption: The Coagulation Cascade and the Mechanism of Action of Razaxaban.
Caption: General Experimental Workflow for Coagulation Assays.
Caption: A Logical Flow for Troubleshooting Unexpected Coagulation Results.
References
- 1. drugs.com [drugs.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. professionaleducation.blood.ca [professionaleducation.blood.ca]
- 4. Laboratory Monitoring of Direct Oral Anticoagulants (DOACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOACs: role of anti-Xa and drug level monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges to Laboratory Monitoring of Direct Oral Anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges to Laboratory Monitoring of Direct Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Review of coagulation preanalytical variables with update on the effect of direct oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn0.scrvt.com [cdn0.scrvt.com]
- 11. siemens-healthineers.com [siemens-healthineers.com]
- 12. cardinalhealth.com [cardinalhealth.com]
- 13. Getting It Right: Preanalytical Impact on Coagulation Results Using a Case Study Approach [labroots.com]
How to minimize off-target effects of Razaxaban Hydrochloride in cell-based assays
Welcome to the technical support center for Razaxaban Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cell-based assays while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective direct inhibitor of Factor Xa (FXa).[1][2] Factor Xa is a critical enzyme in the blood coagulation cascade, responsible for converting prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then facilitates the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. By directly inhibiting FXa, Razaxaban effectively blocks this cascade, exerting its anticoagulant effect.[3]
Q2: What are the known off-target effects of this compound?
Existing research indicates that Razaxaban is highly selective for Factor Xa. One study has shown that at concentrations up to 10 µM, Razaxaban did not alter in vitro platelet aggregation in response to ADP, γ-thrombin, or collagen.[4] However, as with any potent bioactive compound, the potential for off-target effects at higher concentrations or in specific cell types cannot be entirely ruled out. It is crucial to perform appropriate controls to identify any unforeseen effects in your specific experimental system.
Q3: How can I minimize the risk of off-target effects in my cell-based assays?
Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:
-
Dose-Response Analysis: Always perform a dose-response curve to determine the minimum effective concentration for your desired on-target effect.
-
Use the Lowest Effective Concentration: Once the optimal concentration is determined, use the lowest possible concentration that achieves the desired biological outcome to reduce the likelihood of engaging unintended targets.
-
Cell Line Selection: The choice of cell line can significantly impact results. Consider using cell lines that are well-characterized and relevant to your research question.
-
Control Experiments: Include appropriate controls, such as vehicle-only controls and controls with inactive analogues of the drug if available, to differentiate between on-target and off-target effects.
-
Orthogonal Assays: Validate your findings using multiple, independent assay formats that measure different aspects of the same biological pathway.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell-based assays.
| Issue | Possible Cause | Recommended Solution |
| Unexpected Cell Death or Reduced Viability | 1. High Concentration: The concentration of Razaxaban may be too high, leading to cytotoxicity. 2. Solvent Toxicity: The solvent used to dissolve Razaxaban (e.g., DMSO) may be at a toxic concentration. 3. Off-Target Effect: Razaxaban may be interacting with an unintended cellular target crucial for cell survival in your specific cell line. | 1. Perform a dose-response experiment to determine the cytotoxic threshold. Use a concentration well below this for your experiments. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic level for your cells (typically <0.1-0.5% for DMSO). Include a vehicle-only control. 3. Conduct a counter-screening assay (e.g., against a panel of related proteases) to assess specificity. If an off-target effect is suspected, consider using a structurally different FXa inhibitor as a control. |
| Inconsistent or Non-reproducible Results | 1. Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth.[5] 2. Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. 3. Compound Instability: Razaxaban may not be stable under your specific assay conditions (e.g., prolonged incubation, pH). | 1. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.[5] 2. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. 3. Consult the manufacturer's data sheet for stability information. Prepare fresh dilutions of Razaxaban for each experiment. |
| No Observed Effect at Expected Concentrations | 1. Low Bioavailability: The compound may not be effectively reaching its intracellular target in your cell type. 2. Inactive Compound: The compound may have degraded due to improper storage or handling. 3. Assay Insensitivity: The assay readout may not be sensitive enough to detect the biological effect. | 1. If targeting an intracellular effect, consider using cell lines with known transporter expression or permeabilize the cells, if appropriate for the assay. 2. Ensure this compound is stored correctly as per the manufacturer's instructions. Use a fresh stock. 3. Optimize the assay parameters, such as incubation time and reagent concentrations. Consider using a more sensitive detection method. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using an MTT Assay
This protocol provides a method to determine the cytotoxic potential of this compound.
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Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Selectivity Profiling using a Protease Panel
This protocol helps to assess the selectivity of this compound against other related serine proteases.
-
Reagent Preparation: Obtain a panel of purified serine proteases (e.g., thrombin, trypsin, plasmin, Factor IXa). Prepare appropriate substrates for each enzyme that produce a fluorescent or colorimetric signal upon cleavage.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the assay buffer, the specific protease, and varying concentrations of this compound.
-
Incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the corresponding substrate.
-
-
Signal Detection: Measure the fluorescence or absorbance over time using a microplate reader.
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Data Analysis: Calculate the rate of reaction for each concentration of Razaxaban. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value for each protease.
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Selectivity Calculation: Compare the IC50 value for Factor Xa to the IC50 values for the other proteases to determine the selectivity fold.
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. mybiosource.com [mybiosource.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Adjusting protocols for Razaxaban Hydrochloride in hypercoagulable plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Razaxaban Hydrochloride, particularly in the context of hypercoagulable plasma.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Razaxaban is an orally active, direct inhibitor of Factor Xa (FXa).[1][2] FXa is a critical enzyme in the coagulation cascade, responsible for converting prothrombin (Factor II) into thrombin (Factor IIa).[3][4] By directly binding to and inhibiting both free and clot-bound FXa, Razaxaban effectively blocks the amplification of thrombin generation, thereby preventing the formation of fibrin clots.[2][3][5]
Q2: How does hypercoagulable plasma affect in vitro studies with Razaxaban?
A2: Hypercoagulable plasma exhibits an increased propensity for clotting, which can be due to elevated levels of pro-coagulant factors or reduced levels of endogenous anticoagulants. In an experimental setting, this can manifest as shortened baseline clotting times (e.g., PT, aPTT) and potentially higher thrombin generation potential. When testing Razaxaban in this matrix, a higher concentration of the inhibitor may be required to achieve the same anticoagulant effect observed in normal plasma. It is crucial to establish a baseline for all coagulation parameters using the specific hypercoagulable plasma before initiating experiments with Razaxaban.
Q3: Which coagulation assay is recommended for quantifying Razaxaban's activity?
A3: While assays like the Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT) are prolonged by Razaxaban, they can show significant inter-individual variability and are highly dependent on the reagents used.[6][7] For precise quantification of Razaxaban's concentration and its direct inhibitory effect, a chromogenic anti-Xa assay is the preferred method.[6][7][8] Anti-Xa activity has a stronger correlation with Razaxaban plasma concentrations compared to PT/INR.[7]
Q4: What is the role of Factor Xa in cell signaling?
A4: Beyond its role in coagulation, Factor Xa can activate pro-inflammatory signaling pathways through Protease-Activated Receptors (PARs), such as PAR-2.[9][10] This signaling can trigger the production of pro-inflammatory cytokines and may contribute to conditions like atrial fibrillation.[9][10] When designing experiments, it is important to consider that Razaxaban's inhibition of FXa may also modulate these signaling pathways.
Troubleshooting Guides
Issue 1: High Variability in Prothrombin Time (PT) Assay Results
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Question: My PT assay results show high variability between samples, even at the same Razaxaban concentration. What could be the cause?
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Answer:
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Reagent Sensitivity: PT sensitivity to FXa inhibitors varies significantly between different thromboplastin reagents.[7] Ensure you are using the same reagent lot for all experiments. If possible, select a reagent known to have good sensitivity and a linear dose-response to FXa inhibitors.
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Plasma Source: High inter-individual imprecision is a known characteristic of PT assays for measuring Xa inhibitors.[6] If using plasma from multiple donors, this variability is expected. For dose-response curves, using a large batch of pooled normal plasma is recommended to minimize this effect.
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Hypercoagulable Plasma: The baseline pro-thrombotic state of hypercoagulable plasma can introduce variability. Ensure proper and consistent collection and handling of plasma samples to avoid pre-analytical activation of coagulation.
-
Issue 2: Unexpectedly Low Anticoagulant Effect in Hypercoagulable Plasma
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Question: I'm not observing the expected prolongation of clotting times with Razaxaban in my hypercoagulable plasma samples. Why might this be?
-
Answer:
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Elevated Baseline Coagulation: Hypercoagulable plasma has a higher baseline level of coagulation activity. The standard concentrations of Razaxaban that are effective in normal plasma may be insufficient to overcome this heightened pro-coagulant state.
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Protocol Adjustment: You may need to adjust the Razaxaban concentration range. Perform a dose-response study with a wider concentration range to determine the effective concentration for the specific hypercoagulable plasma being used.
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Assay Selection: Consider using a Thrombin Generation Assay (TGA). The main effect of FXa inhibition is delaying thrombin formation.[6] A TGA can provide a more detailed picture of the dynamics of thrombin production and may reveal subtle effects of Razaxaban that are not apparent in simple clotting time assays.
-
Issue 3: Discrepancy Between Clotting Assays and Anti-Xa Activity
-
Question: My PT/aPTT results do not correlate well with the results from my anti-Xa assay. Which result should I trust?
-
Answer:
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Direct vs. Global Assays: PT and aPTT are global assays that measure the integrated function of multiple coagulation factors. Anti-Xa assays are specific functional assays that directly measure the inhibition of FXa. For quantifying the drug's direct effect, the anti-Xa assay is more reliable and is the recommended method.[7]
-
Confirm Concentrations: Ensure that the dilutions for your Razaxaban stock solutions are accurate. A simple dilution error can lead to discrepancies across different assay platforms.
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Interpretation: The discrepancy itself can be informative. It may indicate that other factors in your experimental system (e.g., specific characteristics of the hypercoagulable plasma) are influencing the global clotting pathways in a way that is independent of direct FXa inhibition.
-
Data Presentation
Table 1: Effect of Razaxaban on Coagulation Parameters (Rabbit Model)
| Parameter | Effect (at 3 mg/kg/h IV) | Reference |
|---|---|---|
| aPTT Increase | 2.2 ± 0.1-fold | [1] |
| PT Increase | 2.3 ± 0.1-fold | [1] |
| Ex vivo FXa Inhibition | 91 ± 5% | [1] |
| Antithrombotic ED₅₀ | 0.22 ± 0.05 mg/kg/h |[1] |
Table 2: Pharmacodynamic Effects of Razaxaban in Healthy Volunteers
| Dosing Regimen | Median Change in Factor X Deficiency | Median Change in Factor Xa Inhibition | Reference |
|---|---|---|---|
| 200 mg (once daily) | 96% | 93% | [5] |
| 100 mg (twice daily) | 90% | 83% |[5] |
Experimental Protocols
Protocol 1: Chromogenic Anti-Xa Assay
-
Principle: This assay measures Razaxaban concentration by quantifying its inhibition of a known amount of added FXa. Residual FXa cleaves a chromogenic substrate, and the resulting color intensity is inversely proportional to the Razaxaban concentration.
-
Materials:
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Test plasma (normal or hypercoagulable)
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Razaxaban calibrators and controls
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Factor Xa reagent
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Chromogenic substrate specific for FXa
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Assay buffer
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Microplate reader
-
-
Methodology:
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Prepare a standard curve using Razaxaban calibrators diluted in the same type of plasma as the samples (e.g., pooled normal plasma).
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Add a defined volume of test plasma, calibrator, or control to microplate wells.
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Add the Factor Xa reagent to all wells and incubate for a specified time at 37°C. During this incubation, Razaxaban in the plasma will inhibit the added FXa.
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Add the chromogenic substrate to all wells. The residual, uninhibited FXa will cleave the substrate, releasing a colored compound (e.g., p-nitroaniline).
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Measure the rate of color development (kinetic method) or the final absorbance (endpoint method) at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
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Calculate the Razaxaban concentration in the test samples by interpolating their results from the standard curve.
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Protocol 2: Thrombin Generation Assay (TGA)
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Principle: This assay provides a global assessment of coagulation potential by measuring the concentration of thrombin generated over time after the initiation of coagulation.
-
Materials:
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Test plasma (platelet-poor)
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Tissue factor (TF) and phospholipid reagent
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Fluorogenic thrombin substrate
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Calcium chloride
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Thrombin calibrator
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Fluorometer with temperature control (37°C)
-
-
Methodology:
-
Dispense test plasma into microplate wells.
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Add the TF/phospholipid reagent to trigger coagulation.
-
Simultaneously, add the fluorogenic substrate and calcium chloride solution to start the reaction.
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Continuously monitor the fluorescence generated as thrombin cleaves the substrate over time (e.g., for 60-90 minutes).
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In separate wells, use a thrombin calibrator to convert the fluorescence signal into thrombin concentration (nM).
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Analyze the resulting thrombin generation curve to determine key parameters:
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Lag Time: Time to the start of thrombin generation.
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Endogenous Thrombin Potential (ETP): Total amount of thrombin generated (area under the curve).
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Peak Thrombin: The maximum concentration of thrombin reached.
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Time to Peak: Time required to reach peak thrombin.
-
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Compare the parameters from plasma with Razaxaban to baseline plasma to assess the drug's effect. Razaxaban is expected to primarily increase the lag time.[6]
-
Visualizations
Caption: Razaxaban directly inhibits Factor Xa, a key convergence point.
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Razaxaban can block FXa-mediated pro-inflammatory signaling.
References
- 1. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Rivaroxaban in a clinical laboratory setting, using common coagulation assays, Xa inhibition and thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Activated Factor X Signaling Pathway via Protease-Activated Receptor 2 Is a Novel Therapeutic Target for Preventing Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in Razaxaban Hydrochloride anti-Xa assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chromogenic anti-Xa assays to measure Razaxaban Hydrochloride and other direct Factor Xa inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the chromogenic anti-Xa assay for this compound?
A1: The chromogenic anti-Xa assay is a functional laboratory test that measures the anticoagulant activity of direct Factor Xa inhibitors like Razaxaban. The principle involves a competitive reaction. A known amount of activated Factor X (Xa) is added to a plasma sample containing Razaxaban. The Razaxaban in the sample inhibits a portion of this Factor Xa. A chromogenic substrate, which mimics the natural substrate of Factor Xa, is then added. The remaining, uninhibited Factor Xa cleaves this substrate, releasing a colored compound (chromophore). The intensity of the color produced is measured by a spectrophotometer and is inversely proportional to the concentration of Razaxaban in the sample.[1][2]
Q2: My calibration curve for Razaxaban is not linear. What are the potential causes?
A2: Non-linearity in your calibration curve can stem from several factors:
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Pipetting or Dilution Errors: Inaccurate serial dilutions of your calibrators are a common source of non-linearity.
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Inappropriate Calibrator Range: If the concentration range of your calibrators does not bracket the expected concentration of your unknown samples, you may see non-linearity at the extremes.
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Reagent Issues: Expired or improperly stored reagents (Factor Xa, chromogenic substrate, buffers) can lead to inconsistent reactions.
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Incubation Times and Temperatures: Deviation from the recommended incubation times and temperatures can affect the enzymatic reaction rate and lead to inconsistent results.
-
Assay Drift: Over the course of reading a full plate, signal can drift. Ensure that the plate reader is stable and that there are no significant time delays between reading the first and last wells.
-
High-End Saturation: At very high concentrations of Razaxaban, nearly all of the Factor Xa is inhibited, leading to a plateau in the signal. Conversely, at very low concentrations, the assay may not be sensitive enough to detect small differences, causing a flattening of the curve at the lower end.[3]
Q3: My measured Razaxaban concentrations seem unexpectedly low. What could be the issue?
A3: Falsely low concentrations can be caused by:
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Sample Quality: The presence of interfering substances in the plasma sample is a primary cause. Hemolysis (release of hemoglobin from red blood cells), high levels of bilirubin (icterus), or lipids (lipemia) can interfere with the spectrophotometric reading.[1][4]
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Antithrombin Deficiency: Some anti-Xa assay kits rely on the patient's own antithrombin (AT) to mediate the heparin-Xa interaction. While Razaxaban acts directly, some assay components might be sensitive to low AT levels, though this is less of a concern for direct inhibitors compared to heparins.[5] Using an assay with supplemented antithrombin can mitigate this.[6]
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Improper Sample Handling: Delays in processing the sample can lead to degradation of the analyte. Platelet factor 4 (PF4) released from platelets can neutralize heparin, but this is not a mechanism that affects direct Xa inhibitors like Razaxaban.
Q4: My measured Razaxaban concentrations seem unexpectedly high. What should I investigate?
A4: Falsely elevated concentrations may result from:
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Contamination: If the sample is drawn from a line that was used to infuse another anti-Xa anticoagulant, the sample may be contaminated, leading to a falsely high reading.[5]
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Presence of Other Anticoagulants: If the patient plasma contains other Factor Xa inhibitors (e.g., rivaroxaban, apixaban, or even heparin), these will also be detected by the assay and contribute to the overall anti-Xa activity, leading to an overestimation of the Razaxaban concentration.[2][5][7]
-
Sample Turbidity: While high lipids often cause falsely low results, severe lipemia can sometimes scatter light and lead to unpredictable and erroneously high readings depending on the spectrophotometer.
Troubleshooting Guide: Calibration Curve Issues
This guide provides a systematic approach to troubleshooting common problems with your this compound anti-Xa assay calibration curve.
| Observed Problem | Potential Cause | Recommended Action |
| Poor Correlation Coefficient (R² < 0.99) | 1. Inaccurate preparation of calibrators. | 1. Prepare fresh serial dilutions of the calibrator stock. Use calibrated pipettes and ensure proper mixing at each step. |
| 2. Reagent degradation. | 2. Check the expiration dates of all reagents. Use fresh reagents and ensure they have been stored according to the manufacturer's instructions. | |
| 3. Incorrect plate reader settings. | 3. Verify the wavelength setting on the spectrophotometer is correct for the chromogenic substrate used (typically 405 nm). | |
| Non-Linear Curve (Sigmoidal or Flattened) | 1. Calibrator range is too wide or too narrow. | 1. Adjust the concentration range of your calibrators to be linear and to bracket the expected concentrations of your samples. You may need to perform a pilot experiment to determine the optimal range. |
| 2. Substrate depletion at low Razaxaban concentrations. | 2. Ensure that the Factor Xa and substrate concentrations are optimized for the assay range as per the manufacturer's protocol. | |
| 3. Assay saturation at high Razaxaban concentrations. | 3. If samples are expected to have very high concentrations, they may need to be diluted prior to the assay. Ensure the dilution factor is accounted for in the final calculation. | |
| High Background Signal in Blank Wells | 1. Contaminated buffer or water. | 1. Use fresh, high-purity water and buffers for all reagent preparations and dilutions. |
| 2. Spontaneous substrate degradation. | 2. Prepare the chromogenic substrate solution fresh before each assay. Protect it from light if it is light-sensitive. | |
| Inconsistent Replicate Readings | 1. Poor pipetting technique. | 1. Ensure consistent and careful pipetting. Use reverse pipetting for viscous solutions if necessary. |
| 2. Inadequate mixing in wells. | 2. Gently tap the plate or use a plate shaker to ensure homogenous mixing of reagents in each well. | |
| 3. Temperature gradients across the plate. | 3. Ensure the entire plate is at the correct incubation temperature. Avoid placing the plate on a cold or hot surface before reading. |
Data Presentation: Expected Assay Performance
While specific data for this compound is not widely published, the performance of anti-Xa assays for other direct Factor Xa inhibitors like Rivaroxaban can serve as a benchmark. The following tables summarize typical validation parameters reported in the literature.
Table 1: Linearity of Chromogenic Anti-Xa Assays for Direct Xa Inhibitors
| Analyte | Concentration Range | Correlation Coefficient (R²) | Reference |
| Rivaroxaban | 2-20 µg/mL | > 0.999 | [8] |
| Rivaroxaban | 5-30 µg/mL | > 0.999 | [9] |
| Rivaroxaban | 2-12 µg/mL | 0.999 | [10] |
| Apixaban, Rivaroxaban, Edoxaban | Clinically relevant ranges | > 0.98 (Spearman correlation) |
Table 2: Potential Interference in Chromogenic Anti-Xa Assays
| Interfering Substance | Effect on Measured Anti-Xa Level | Mechanism | Reference |
| Hemolysis | Falsely Decreased | Interference with spectrophotometric reading | [1][4] |
| Hyperbilirubinemia (Icterus) | Falsely Decreased | Interference with spectrophotometric reading | [1][4] |
| Hyperlipidemia (Lipemia) | Falsely Decreased or Unpredictable | Light scattering and interference with spectrophotometric reading | [1][4] |
| Other Factor Xa Inhibitors | Falsely Increased | Additive anticoagulant effect | [2][5] |
Experimental Protocols
Protocol 1: Preparation of a Standard Calibration Curve for Razaxaban
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in an appropriate solvent (e.g., DMSO, then further diluted in pooled normal plasma) to create a high-concentration stock solution (e.g., 1000 ng/mL).
-
Serial Dilutions: Perform a series of serial dilutions of the stock solution using pooled normal plasma to create a set of at least 5-7 calibrators. The concentration range should cover the expected therapeutic range of Razaxaban (e.g., 0, 5, 20, 50, 100, 250, 500 ng/mL).
-
Assay Procedure: a. Add a defined volume of each calibrator, control, and unknown sample to separate wells of a 96-well microplate. b. Add a pre-warmed solution of excess Factor Xa to each well. c. Incubate the plate at 37°C for a specified time (e.g., 3-5 minutes) to allow Razaxaban to bind to Factor Xa. d. Add a pre-warmed chromogenic substrate solution to each well to initiate the color development reaction. e. Incubate at 37°C for a specified time (e.g., 5-20 minutes). f. Stop the reaction by adding an acid solution (e.g., 50% acetic acid). g. Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (0 ng/mL calibrator) from the absorbance of all other wells. b. Plot the absorbance (Y-axis) against the corresponding Razaxaban concentration (X-axis). c. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable. d. Use the regression equation to calculate the concentration of Razaxaban in the unknown samples.
Visualizations
Signaling Pathway: Mechanism of Action of Razaxaban
Caption: Mechanism of Razaxaban action in the coagulation cascade.
Experimental Workflow: Chromogenic Anti-Xa Assay
Caption: General workflow for a chromogenic anti-Xa assay.
Troubleshooting Logic: Non-Linear Calibration Curve
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. An in vitro study to investigate the interference of enoxaparin on plasma levels of direct oral factor Xa inhibitors measured by chromogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the anti-factor Xa chromogenic assay for the measurement of rivaroxaban plasma concentrations using calibrators and controls | Semantic Scholar [semanticscholar.org]
- 6. Episode 148: Interference of oral Xa inhibitors with heparin Xa assays - Pharmacy Joe - [pharmacyjoe.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. propulsiontechjournal.com [propulsiontechjournal.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in Razaxaban Hydrochloride Dose-Response Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Razaxaban Hydrochloride dose-response studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Razaxaban is a direct, potent, and selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By binding to the active site of FXa, Razaxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots.[2] It is effective against both free FXa and FXa within the prothrombinase complex.[3]
Q2: What are the known pharmacokinetic properties of Razaxaban?
Razaxaban is orally bioavailable and generally exhibits predictable pharmacokinetics.[4] Following oral administration, it is well-absorbed, reaching maximum plasma concentrations between 1 and 6 hours.[4] Steady-state plasma concentrations are typically achieved within 3-4 days of consistent dosing.[4]
Q3: What factors can contribute to variability in the dose-response relationship of Razaxaban?
Several factors can influence the dose-response of Razaxaban, leading to variability in experimental outcomes:
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Genetic Polymorphisms: Variations in genes encoding for drug-metabolizing enzymes (like CYP3A4) and drug transporters (like P-glycoprotein) can alter the metabolism and clearance of Razaxaban, affecting its plasma concentration and anticoagulant effect.[5][6]
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Drug-Drug Interactions: Co-administration of drugs that are strong inhibitors or inducers of CYP3A4 and P-glycoprotein can significantly impact Razaxaban's pharmacokinetics.[7][8]
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Patient-Specific Factors: Age, renal function, and hepatic function can influence the clearance of Razaxaban, potentially leading to altered drug exposure.[5][9]
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Formulation: As a poorly soluble compound, the formulation of this compound can significantly impact its dissolution and bioavailability.[10][11]
Q4: Have there been any notable findings from clinical trials regarding Razaxaban's dose-response?
A Phase II clinical trial in patients undergoing knee replacement surgery demonstrated a dose-dependent increase in efficacy for preventing deep vein thrombosis. However, this was accompanied by a dose-related increase in major bleeding events, highlighting the critical need to carefully manage the therapeutic window.[4][12]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Factor Xa Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Reagent Preparation or Handling | Ensure all buffers and reagents are brought to room temperature before use. Briefly centrifuge vials before opening to ensure all contents are at the bottom. Prepare fresh enzyme and substrate solutions for each experiment. |
| Assay Buffer Incompatibility | Use the recommended assay buffer for diluting test compounds to avoid solvent effects that can interfere with the assay. |
| Incorrect Plate Reader Settings | Verify that the excitation and emission wavelengths on the plate reader are correctly set for the fluorometric substrate used in the kit. |
| Variability in Compound Solubility | Due to Razaxaban's poor solubility, ensure it is fully dissolved in an appropriate solvent (e.g., DMSO) before further dilution in the assay buffer. Visually inspect for any precipitation. Consider using a formulation with solubility enhancers for in vitro testing.[7][13] |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of small volumes of enzyme, substrate, and inhibitor. |
Issue 2: Discrepancies Between In Vitro Potency and In Vivo Efficacy
| Potential Cause | Troubleshooting Step |
| Poor Oral Bioavailability | Investigate the formulation of this compound. For preclinical studies, consider using a formulation optimized for the animal model being used to improve absorption.[6][7] |
| High First-Pass Metabolism | Conduct pharmacokinetic studies to determine the extent of first-pass metabolism in the chosen animal model. This can help in adjusting the dosage for in vivo experiments. |
| Plasma Protein Binding | Determine the extent of Razaxaban binding to plasma proteins in the species being studied. High protein binding can reduce the concentration of free, active drug. |
| Off-Target Effects | While Razaxaban is selective for FXa, at high concentrations, it may have off-target effects. Conduct counter-screening against other serine proteases to rule out confounding activities. |
Issue 3: Unexpected Bleeding at Low Doses in Animal Models
| Potential Cause | Troubleshooting Step |
| Species-Specific Sensitivity | Different animal species can have varying sensitivities to anticoagulants. It's crucial to establish a dose-response curve for bleeding time in the specific species and strain being used. |
| Concomitant Medications | Ensure that the animals are not receiving any other medications that could interfere with hemostasis (e.g., NSAIDs). |
| Underlying Coagulopathy | Screen animals for any underlying bleeding disorders before initiating the study. |
| Method of Bleeding Time Assessment | Standardize the method for assessing bleeding time (e.g., tail transection) to ensure consistency across all animals and experimental groups.[14] |
Experimental Protocols
Protocol 1: In Vitro Factor Xa Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Prepare FXa Assay Buffer, FXa Enzyme, and FXa Substrate according to the manufacturer's instructions. Ensure all are at room temperature.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in FXa Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Procedure:
-
Add 50 µL of the diluted FXa enzyme solution to each well of a 96-well plate.
-
Add 10 µL of the diluted Razaxaban solution or vehicle control to the respective wells.
-
Incubate at room temperature for 10-15 minutes.
-
Add 40 µL of the FXa substrate solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C, with excitation at 350 nm and emission at 450 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the kinetic read).
-
Determine the percent inhibition for each Razaxaban concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the Razaxaban concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
-
Protocol 2: Prothrombin Time (PT) Assay
-
Sample Collection and Preparation:
-
Assay Procedure:
-
Pre-warm the plasma sample and the PT reagent (containing tissue factor and calcium) to 37°C.
-
Add the PT reagent to the plasma sample.
-
Measure the time (in seconds) it takes for a clot to form using a coagulometer.
-
-
Data Interpretation:
-
A prolonged PT indicates a defect in the extrinsic or common coagulation pathway. Direct FXa inhibitors like Razaxaban will prolong the PT in a dose-dependent manner.[12]
-
Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay
-
Sample Collection and Preparation:
-
Collect and prepare platelet-poor plasma as described for the PT assay.
-
-
Assay Procedure:
-
Incubate the plasma sample with a contact activator (e.g., silica) and phospholipids at 37°C.[17]
-
Add calcium chloride to initiate coagulation.
-
Measure the time (in seconds) for a clot to form.
-
-
Data Interpretation:
Data Presentation
Table 1: Illustrative In Vitro Potency of this compound
| Assay | Endpoint | Illustrative Value |
| Factor Xa Inhibition | IC50 | 0.5 nM |
| Prothrombin Time (PT) | 2x Prolongation | 100 nM |
| Activated Partial Thromboplastin Time (aPTT) | 2x Prolongation | 500 nM |
Note: These are representative values for a potent, selective FXa inhibitor and may not reflect the exact values for this compound. Actual values should be determined experimentally.
Table 2: Illustrative In Vivo Antithrombotic Efficacy and Bleeding Risk of Razaxaban in a Rabbit Model
| Dose (mg/kg/h, IV) | Thrombus Weight Reduction (%) | Bleeding Time Increase (fold) |
| 0.1 | 25% | 1.2 |
| 0.3 | 50% | 1.5 |
| 1.0 | 80% | 2.5 |
| 3.0 | 95% | 4.0 |
Note: This table provides an example of a dose-response relationship for efficacy and bleeding, based on typical findings for direct FXa inhibitors.[19] The specific values for Razaxaban should be established through dedicated in vivo studies.
Visualizations
Caption: Mechanism of action of Razaxaban in the coagulation cascade.
Caption: Workflow for in vitro determination of Razaxaban potency.
Caption: Logical approach to troubleshooting dose-response variability.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Anticoagulation by factor Xa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fritsmafactor.com [fritsmafactor.com]
- 5. Direct Oral Anticoagulant Use: A Practical Guide to Common Clinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Interpretation of Blood Clotting Studies and Values (PT, PTT, aPTT, INR, Anti-Factor Xa, D-Dimer) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical laboratory measurement of direct factor Xa inhibitors: anti-Xa assay is preferable to prothrombin time assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bleeding Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 15. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 16. atlas-medical.com [atlas-medical.com]
- 17. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 18. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Razaxaban Hydrochloride versus Apixaban in vitro potency comparison
An In-Depth Comparison of the In Vitro Potency of Razaxaban Hydrochloride and Apixaban
This guide offers a detailed, data-driven comparison of the in vitro potency of two direct Factor Xa (FXa) inhibitors, this compound and Apixaban. The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting objective experimental data to facilitate a comprehensive understanding of their respective anticoagulant activities.
Abstract
This compound and Apixaban are highly selective, orally bioavailable direct inhibitors of Factor Xa, a pivotal enzyme in the blood coagulation cascade.[1][2] Their mechanism of action involves the direct blockage of FXa, which in turn prevents the conversion of prothrombin to thrombin and subsequent fibrin clot formation.[1][2] This guide provides a comparative analysis of their in vitro potency, focusing on their inhibitory constants (Ki) against human Factor Xa and their effects on plasma-based coagulation assays.
Comparative Potency Data
The following table summarizes the key quantitative data on the in vitro potency of this compound and Apixaban.
| Parameter | This compound | Apixaban |
| Target Enzyme | Factor Xa | Factor Xa |
| Mechanism of Action | Direct, Selective Inhibitor | Direct, Selective Inhibitor |
| Ki (human Factor Xa) | 0.19 nM[3][4] | 0.08 nM[2] |
| Concentration to double aPTT | 6.1 µM[3] | Not explicitly stated in the provided results. |
| Concentration to double PT | 2.1 µM[3] | 3.6 µM[2] |
Experimental Methodologies
The presented data is derived from established in vitro pharmacological assays. Below are detailed descriptions of the standard experimental protocols employed to determine the potency of these FXa inhibitors.
Determination of Inhibitory Constant (Ki) against Factor Xa
The Ki value is a critical measure of an inhibitor's potency, with a lower value indicating a stronger binding affinity to the target enzyme. This is typically determined using a chromogenic substrate assay.
Principle: The assay quantifies the ability of an inhibitor to block the enzymatic activity of Factor Xa. The enzyme cleaves a synthetic substrate, releasing a colored compound (chromophore) that can be measured spectrophotometrically. The rate of color development is inversely proportional to the inhibitor's potency.
Standard Protocol:
-
Reagents and Materials:
-
Purified human Factor Xa enzyme.
-
A chromogenic substrate specific for Factor Xa (e.g., S-2222).
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH).
-
Serial dilutions of this compound and Apixaban.
-
Microplate reader.
-
-
Assay Procedure:
-
Varying concentrations of the inhibitor are pre-incubated with a fixed concentration of human Factor Xa in the assay buffer to allow for the binding to reach equilibrium.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The absorbance is monitored over time at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the absorbance curves.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, which accounts for the substrate concentration and its Michaelis-Menten constant (Km).
-
Plasma Coagulation Assays: aPTT and PT
The activated partial thromboplastin time (aPTT) and prothrombin time (PT) are functional assays that measure the anticoagulant effect of a substance on the intrinsic/common and extrinsic/common pathways of the coagulation cascade, respectively.
Principle: These assays measure the time taken for plasma to form a clot upon the addition of specific activating reagents.
Standard Protocol for aPTT:
-
Sample and Reagents:
-
Platelet-poor human plasma.
-
aPTT reagent (containing a contact activator and phospholipids).
-
Calcium chloride solution.
-
Serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
The test inhibitor is incubated with human plasma.
-
The aPTT reagent is added, and the mixture is incubated to activate the contact-dependent coagulation factors.
-
Clotting is initiated by the addition of calcium chloride.
-
The time to clot formation is recorded by a coagulometer.
-
Standard Protocol for PT:
-
Sample and Reagents:
-
Platelet-poor human plasma.
-
PT reagent (containing tissue factor and phospholipids).
-
Serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
The test inhibitor is incubated with human plasma.
-
The PT reagent is added to initiate coagulation.
-
The time to clot formation is measured.
-
Data Analysis: The concentration of the inhibitor that results in a doubling of the baseline clotting time is determined from a dose-response curve.
Visual Representations
Caption: Inhibition of Factor Xa in the Coagulation Cascade.
Caption: Workflow for In Vitro Potency Determination.
References
A Preclinical Showdown: Razaxaban Hydrochloride vs. Rivaroxaban in Thrombosis Models
For Immediate Release
[City, State] – [Date] – In the landscape of anticoagulant development, direct Factor Xa (FXa) inhibitors have emerged as a cornerstone for thromboprophylaxis. This guide provides a comparative analysis of two such inhibitors, Razaxaban Hydrochloride and Rivaroxaban, based on available preclinical data in thrombosis models. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive look at their relative antithrombotic activities.
Both Razaxaban and Rivaroxaban are potent, selective, and direct inhibitors of FXa, a critical enzyme in the coagulation cascade.[1][2][3] By blocking FXa, these compounds prevent the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots.[1][2][4] This targeted mechanism of action is central to their therapeutic effect in preventing and treating thromboembolic events.
Mechanism of Action: A Shared Target
The primary mechanism of action for both Razaxaban and Rivaroxaban is the direct inhibition of Factor Xa. This inhibition disrupts the final common pathway of the coagulation cascade, ultimately leading to a reduction in fibrin clot formation.
Caption: Coagulation cascade and the inhibitory action of Razaxaban and Rivaroxaban on Factor Xa.
Preclinical Efficacy: A Comparative Look at Antithrombotic Activity
The following tables summarize the available quantitative data on the antithrombotic efficacy of Razaxaban and Rivaroxaban in various preclinical models.
Table 1: Antithrombotic Activity in Arterial Thrombosis Models
| Compound | Species | Model | Route of Administration | ED₅₀ / Effective Dose | Source |
| This compound | Rabbit | Electrolytic Injury (Carotid Artery) | Intravenous | ED₅₀: 0.22 ± 0.05 mg/kg/h | [5] |
| Rivaroxaban | Rat | Electrolytic Injury (Carotid Artery) | Intravenous | Effective Dose: 1 and 3 mg/kg (prevented occlusion) |
Table 2: Antithrombotic Activity in Venous Thrombosis Models
| Compound | Species | Model | Route of Administration | ED₅₀ | Source |
| This compound | - | Data not available | - | - | |
| Rivaroxaban | Rabbit | Venous Stasis | Oral | 1.3 mg/kg | [6] |
| Rivaroxaban | Rabbit | Arteriovenous Shunt | Oral | 0.6 mg/kg | [7] |
ED₅₀: The dose required to achieve 50% of the maximum antithrombotic effect.
Based on the available data, Razaxaban demonstrated potent antithrombotic activity in a rabbit model of arterial thrombosis when administered intravenously.[5] Rivaroxaban has also shown efficacy in various arterial and venous thrombosis models.[7][8] A direct comparison of potency is challenging due to the different models, species, and routes of administration reported in the literature.
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are the protocols for the key thrombosis models cited in this guide.
Rabbit Electrolytic Injury Carotid Artery Thrombosis Model
This model is utilized to assess the efficacy of antithrombotic agents in an arterial setting.
Caption: Workflow for the rabbit electrolytic injury carotid artery thrombosis model.
Methodology:
-
Male New Zealand White rabbits are anesthetized.[9]
-
The carotid artery is surgically exposed.
-
A stimulating electrode is placed on the surface of the artery.
-
An electrical current is applied to the artery to induce endothelial injury, which initiates thrombus formation.[9]
-
The test compound (e.g., this compound) is administered via intravenous infusion.
-
Blood flow through the carotid artery is monitored to determine the time to vessel occlusion.
-
The dose of the compound that produces a 50% reduction in thrombus formation (ED₅₀) is calculated.[5]
Rabbit Venous Stasis Thrombosis Model
This model is employed to evaluate the efficacy of anticoagulants in a venous thrombosis setting.
Caption: Workflow for the rabbit venous stasis thrombosis model.
Methodology:
-
Rabbits are anesthetized.[10]
-
The test compound (e.g., Rivaroxaban) is administered, typically orally.[6]
-
A segment of the jugular vein is isolated.
-
Venous stasis is induced by placing ligatures at both ends of the isolated vein segment.[10]
-
A thrombogenic stimulus, such as thromboplastin, is injected into the isolated segment to initiate coagulation.[6][10]
-
After a set period, the vein segment is excised, and the resulting thrombus is collected and weighed.
-
The dose-response relationship is determined to calculate the ED₅₀.[6]
Conclusion
Both this compound and Rivaroxaban are effective direct Factor Xa inhibitors with demonstrated antithrombotic activity in preclinical models. The available data suggests that Razaxaban is a potent inhibitor of arterial thrombosis in rabbits when administered intravenously. Rivaroxaban has shown efficacy in both venous and arterial thrombosis models across different species and routes of administration.
A definitive comparison of the preclinical performance of these two compounds would require head-to-head studies in standardized models. The information and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of antithrombotic drug discovery and development, facilitating further investigation and comparison of these and other novel anticoagulants.
References
- 1. Rivaroxaban - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of rivaroxaban: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and clinical characteristics of rivaroxaban: a novel, oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant apixaban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
Razaxaban Hydrochloride: A Comparative Analysis of its Selectivity for Factor Xa
For Immediate Release
[City, State] – [Date] – This comparison guide provides a detailed analysis of the selectivity profile of Razaxaban Hydrochloride, a potent and orally active direct inhibitor of Factor Xa, a critical serine protease in the blood coagulation cascade. This document is intended for researchers, scientists, and drug development professionals interested in the comparative performance of anticoagulants.
High Selectivity for Factor Xa
This compound demonstrates exceptional selectivity for its target enzyme, Factor Xa (FXa), when compared to other structurally similar serine proteases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the anticoagulant. Experimental data indicates that Razaxaban is a highly potent inhibitor of Factor Xa with a reported inhibition constant (Ki) of 0.19 nM.[1] In contrast, its inhibitory activity against thrombin, another key serine protease in the coagulation cascade, is significantly lower, with a Ki of 540 nM.[1] This translates to a selectivity of over 2800-fold for Factor Xa over thrombin.
Furthermore, studies have shown that Razaxaban exhibits more than 5000-fold selectivity for Factor Xa over a panel of other related serine proteases.[1] In ex vivo studies using human plasma, Razaxaban significantly inhibited Factor Xa activity by 91 ± 5% without affecting thrombin activity, further confirming its high selectivity.
Comparative Inhibition Profile
The following table summarizes the available quantitative data on the inhibition of various serine proteases by this compound.
| Serine Protease | This compound Ki (nM) | Selectivity vs. Factor Xa |
| Factor Xa | 0.19[1] | 1-fold |
| Thrombin | 540[1] | > 2800-fold |
| Other Serine Proteases | - | > 5000-fold[1] |
Signaling Pathway of the Coagulation Cascade
The diagram below illustrates the central role of Factor Xa in the coagulation cascade and the point of inhibition by Razaxaban.
Caption: The coagulation cascade and the inhibitory action of Razaxaban on Factor Xa.
Experimental Protocols
The determination of the inhibition constant (Ki) for Razaxaban against various serine proteases typically involves an in vitro enzymatic assay. The following is a generalized protocol representative of the methodology used.
In Vitro Serine Protease Inhibition Assay
Objective: To determine the inhibition constant (Ki) of this compound against a specific serine protease (e.g., Factor Xa, thrombin).
Materials:
-
Purified human serine protease (e.g., Factor Xa, thrombin)
-
This compound of known concentrations
-
Specific chromogenic or fluorogenic substrate for the respective protease
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength, often containing a carrier protein like BSA)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance or fluorescence
Experimental Workflow:
Caption: A generalized workflow for determining the Ki of a serine protease inhibitor.
Procedure:
-
Serial dilutions of this compound are prepared in the assay buffer to achieve a range of final concentrations.
-
A fixed concentration of the purified serine protease is added to the wells of a 96-well microplate.
-
The various concentrations of Razaxaban (or buffer for control wells) are added to the wells containing the enzyme.
-
The plate is incubated for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme to reach equilibrium.
-
The enzymatic reaction is initiated by the addition of a specific chromogenic or fluorogenic substrate for the protease being tested.
-
The rate of substrate hydrolysis is monitored in real-time by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
The initial reaction velocities are calculated from the linear portion of the progress curves.
-
The inhibition constant (Ki) is determined by fitting the data of enzyme activity versus inhibitor concentration to appropriate enzyme kinetic models, such as the Michaelis-Menten equation and the Cheng-Prusoff equation for competitive inhibitors.
This comprehensive analysis underscores the high selectivity of this compound for Factor Xa, a key attribute for a modern anticoagulant. The provided experimental framework offers insight into the rigorous testing required to establish such a selectivity profile.
References
A Head-to-Head Preclinical and Clinical Comparison of Razaxaban Hydrochloride and Other Direct Oral Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the preclinical and clinical data available for Razaxaban Hydrochloride, a direct Factor Xa (FXa) inhibitor, and other leading Direct Oral Anticoagulants (DOACs), including Apixaban, Rivaroxaban, Edoxaban, and the direct thrombin inhibitor Dabigatran. Due to the discontinuation of Razaxaban's clinical development in 2005, direct comparative clinical trial data is unavailable.[1] This guide, therefore, presents the existing preclinical and early clinical data for Razaxaban alongside a thorough comparison of the other DOACs based on extensive preclinical and clinical research.
Executive Summary
This compound was a potent and selective FXa inhibitor that showed promise in early studies. Preclinical data demonstrated its efficacy in animal models of thrombosis.[2] A study in healthy volunteers showed that single oral doses of 25 mg or 100 mg of razaxaban dose-dependently inhibited thrombus formation and increased the activated partial thromboplastin time (aPTT).[3] However, its development was halted, reportedly due to the emergence of Apixaban from the same company, which displayed a more favorable safety profile.[1] This guide aims to place the available data for Razaxaban in the context of the well-established profiles of other DOACs to inform future drug development efforts in the field of anticoagulation.
Preclinical Data Comparison
The following tables summarize key preclinical parameters for this compound and other DOACs. This data is compiled from various sources and provides a basis for comparing their potency, selectivity, and effects on coagulation assays.
Table 1: In Vitro Inhibitory Activity Against Factor Xa
| Compound | Target | Ki (nM) | Selectivity vs. Thrombin |
| Razaxaban | Factor Xa | 0.19 | >5000-fold |
| Apixaban | Factor Xa | 0.08 | >30,000-fold[4][5] |
| Rivaroxaban | Factor Xa | 0.4 | >10,000-fold |
| Edoxaban | Factor Xa | 0.561 | >10,000-fold[6] |
| Dabigatran | Thrombin | - | - |
Table 2: Effects on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) in Preclinical Models
| Compound | Species | Effect on PT | Effect on aPTT |
| Razaxaban | Rabbit | 2.3-fold increase at 3 mg/kg/h IV[2] | 2.2-fold increase at 3 mg/kg/h IV[2] |
| Apixaban | Rabbit | Dose-dependent increase (1.24 to 3.98-fold)[4] | Modest prolongation[4] |
| Rivaroxaban | - | Dose-dependent prolongation[7][8] | Prolongation[7] |
| Edoxaban | - | Dose-dependent, linear prolongation[9] | Relatively insensitive[9] |
| Dabigatran | - | Minimal effect[10] | Curvilinear prolongation[10] |
Clinical Data Overview
While direct head-to-head clinical trial data for Razaxaban against other DOACs is absent, early clinical findings for Razaxaban can be contextualized by the extensive clinical data available for the approved DOACs.
A study in healthy volunteers demonstrated that Razaxaban was well-absorbed, with maximal plasma concentrations reached between 1 and 6 hours after oral administration.[11] Dose-related increases in markers of antithrombotic activity were observed without clinically significant changes in bleeding time at the tested doses.[11]
In contrast, Apixaban, Rivaroxaban, Edoxaban, and Dabigatran have undergone extensive Phase III clinical trials, establishing their efficacy and safety for various indications, including stroke prevention in non-valvular atrial fibrillation and the treatment and prevention of venous thromboembolism. Meta-analyses and real-world studies continue to refine our understanding of their comparative effectiveness and safety profiles.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided in the DOT language.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Laboratory measurement of the anticoagulant activity of edoxaban: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
Razaxaban Hydrochloride: A Comparative Guide to its Efficacy in Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of Razaxaban Hydrochloride in established thrombosis models. Through a detailed comparison with other direct Factor Xa inhibitors and standard-of-care anticoagulants, this document aims to equip researchers and drug development professionals with the necessary data to evaluate its potential as a therapeutic agent. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Mechanism of Action: Targeting the Coagulation Cascade
Razaxaban is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By binding to FXa, Razaxaban effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.[1] This targeted mechanism of action is shared by other "xaban" drugs, including Apixaban and Rivaroxaban.
Below is a diagram illustrating the coagulation cascade and the point of intervention for Factor Xa inhibitors.
References
Comparative Analysis of Razaxaban Hydrochloride Cross-Reactivity in Plasma Across Multiple Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anticoagulant activity of Razaxaban Hydrochloride across various species, offering valuable insights for preclinical research and development. The data presented herein facilitates the selection of appropriate animal models and aids in the translation of preclinical findings to clinical outcomes. This document details the cross-reactivity of Razaxaban in human, monkey, rat, rabbit, and dog plasma, and compares its performance with other direct Factor Xa (FXa) inhibitors, Apixaban and Rivaroxaban.
Introduction to Razaxaban
Razaxaban is a potent and selective direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1] By directly binding to and inhibiting FXa, Razaxaban effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.[1] This targeted mechanism of action makes it a promising candidate for the prevention and treatment of thromboembolic disorders.
Coagulation Cascade and Mechanism of Action
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, playing a pivotal role in the amplification of the coagulation signal. Direct FXa inhibitors like Razaxaban interrupt the cascade at this crucial juncture.
Caption: The Coagulation Cascade and the Point of Inhibition by Razaxaban.
Cross-Reactivity Data
The in vitro anticoagulant activity of Razaxaban was evaluated in plasma from five different species: human, cynomolgus monkey, rat, rabbit, and dog. The key parameters assessed were the inhibitory constant (Ki) against Factor Xa and the concentration required to double the prothrombin time (EC2x).
Factor Xa Inhibition (Ki)
The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
| Species | Razaxaban Ki (nM) | Apixaban Ki (nM) | Rivaroxaban Ki (nM) |
| Human | Not Available | 0.08 | 0.7 |
| Cynomolgus Monkey | Not Available | Not Available | Not Available |
| Rat | 1.3 | 1.3 | Not Available |
| Rabbit | 0.16 | 0.16 | Not Available |
| Dog | 1.7 | 1.7 | 0.024 (IC50, mg/L) |
Note: Data for Razaxaban from a single study. Comparative data for Apixaban and Rivaroxaban are sourced from various publications and may have been determined under different experimental conditions. While direct data for Razaxaban in monkey plasma is unavailable, a study on another FXa inhibitor, KFA-1411, showed no large differences in in vitro anticoagulant activities between humans and Cynomolgus monkeys, suggesting Razaxaban may exhibit similar activity.[2]
Anticoagulant Activity (EC2x for Prothrombin Time)
The EC2x value is the effective concentration of an anticoagulant that doubles the clotting time in the prothrombin time (PT) assay, a common measure of the extrinsic and common pathways of coagulation.
| Species | Razaxaban EC2x (µM) | Apixaban EC2x (µM) | Rivaroxaban EC2x (µM) |
| Human | 3.6 | 3.6 | ~0.2 (for 2x PT) |
| Cynomolgus Monkey | Not Available | Not Available | Not Available |
| Rat | 7.9 | 7.9 | Not Available |
| Rabbit | 2.3 | 2.3 | Not Available |
| Dog | 6.7 | 6.7 | 1.24 (for 2x PT, mg/L) |
Note: Data for Razaxaban from a single study. Comparative data for Apixaban and Rivaroxaban are sourced from various publications and may have been determined under different experimental conditions.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between studies.
Determination of Factor Xa Inhibitory Constant (Ki)
The Ki of a direct FXa inhibitor is typically determined using a chromogenic assay.
Caption: Workflow for Determining the Factor Xa Inhibitory Constant (Ki).
Protocol:
-
Preparation: Prepare serial dilutions of the test inhibitor (e.g., Razaxaban) in a suitable buffer.
-
Reaction Mixture: In a microplate well, combine the inhibitor dilution with purified human Factor Xa and a buffer.
-
Incubation: Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to FXa.
-
Substrate Addition: Add a chromogenic substrate specific for Factor Xa to initiate the colorimetric reaction.
-
Measurement: Measure the rate of color development kinetically using a microplate reader at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC50 (the concentration of inhibitor that produces 50% inhibition) is determined by fitting the data to a suitable dose-response curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Michaelis-Menten constant (Km).
Prothrombin Time (PT) Assay
The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium.
Caption: Workflow for the Prothrombin Time (PT) Assay.
Protocol:
-
Sample Collection: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.
-
Plasma Preparation: Centrifuge the blood sample to separate the platelet-poor plasma (PPP).
-
Incubation: Pre-warm the PPP sample to 37°C.
-
Clotting Initiation: Add a pre-warmed thromboplastin-calcium reagent to the plasma sample to initiate clotting.
-
Time Measurement: Measure the time taken for a fibrin clot to form using an automated or manual coagulometer.
-
EC2x Determination: To determine the EC2x, plasma is spiked with various concentrations of the inhibitor. The clotting times are then measured and plotted against the inhibitor concentration. The EC2x is the concentration at which the clotting time is double that of the control (plasma without inhibitor).
Conclusion
This compound demonstrates potent and selective inhibition of Factor Xa across multiple species, with notable variations in its anticoagulant effect as measured by the prothrombin time assay. The data presented in this guide underscore the importance of species-specific evaluation in the preclinical development of novel anticoagulants. While Razaxaban shows promise as a direct FXa inhibitor, further studies, particularly in non-human primates, are warranted to fully characterize its cross-reactivity profile and to strengthen the basis for its translation to clinical applications. This comparative guide serves as a valuable resource for researchers in the field of thrombosis and hemostasis, facilitating informed decision-making in the drug development process.
References
A Comparative Analysis of Razaxaban Hydrochloride and Warfarin in Ex Vivo Coagulation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticoagulant effects of Razaxaban Hydrochloride and Warfarin in ex vivo coagulation models. Due to the limited availability of direct comparative ex vivo studies for Razaxaban, this guide utilizes data for Apixaban, a structurally and mechanistically similar direct Factor Xa inhibitor, as a representative for Razaxaban's expected performance. This comparison is intended to provide a scientific overview for research and drug development purposes.
Mechanism of Action
This compound: As a direct Factor Xa inhibitor, Razaxaban reversibly binds to the active site of Factor Xa (FXa), a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa), thereby reducing the formation of fibrin clots. Razaxaban is effective against both free FXa and FXa bound within the prothrombinase complex.
Warfarin: Warfarin is a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase complex 1 (VKORC1), which is essential for the recycling of vitamin K.[1] This inhibition leads to a decrease in the synthesis of active vitamin K-dependent clotting factors: II, VII, IX, and X, as well as the anticoagulant proteins C and S.[1]
Quantitative Data Presentation
The following table summarizes the expected effects of Razaxaban (represented by Apixaban) and Warfarin on key ex vivo coagulation assays. It is important to note that the quantitative impact on these assays can vary depending on the specific reagents and analytical instruments used.
| Parameter | Razaxaban (as Apixaban) | Warfarin | Normal Range |
| Prothrombin Time (PT) | Mild to moderate prolongation | Significant prolongation | ~11-13.5 seconds |
| International Normalized Ratio (INR) | Minimal to slight increase | Targeted increase (Therapeutic range typically 2.0-3.0) | ~0.8-1.1 |
| Activated Partial Thromboplastin Time (aPTT) | Minimal to mild prolongation | Mild to moderate prolongation | ~25-35 seconds |
| Anti-Factor Xa Activity | Directly proportional increase | No direct effect | Undetectable |
Experimental Protocols
Prothrombin Time (PT) Assay
The Prothrombin Time (PT) assay evaluates the extrinsic and common pathways of the coagulation cascade.
Principle: Tissue factor (thromboplastin) and calcium are added to a patient's citrated plasma, and the time taken for a fibrin clot to form is measured.
Procedure:
-
Sample Collection: Whole blood is collected in a tube containing 3.2% sodium citrate anticoagulant.
-
Plasma Preparation: The blood sample is centrifuged to obtain platelet-poor plasma.
-
Incubation: A specific volume of plasma is incubated at 37°C.
-
Reagent Addition: A pre-warmed solution of thromboplastin reagent and calcium chloride is added to the plasma.
-
Clot Detection: The time from the addition of the reagent to the formation of a fibrin clot is measured, typically using an automated coagulometer that detects changes in light transmission or mechanical movement.
Activated Partial Thromboplastin Time (aPTT) Assay
The Activated Partial Thromboplastin Time (aPTT) assay assesses the intrinsic and common pathways of the coagulation cascade.
Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added to the patient's citrated plasma, followed by calcium. The time to clot formation is then measured.
Procedure:
-
Sample Collection and Plasma Preparation: Same as for the PT assay.
-
Incubation with aPTT Reagent: A specific volume of plasma is mixed with an aPTT reagent (containing a contact activator and phospholipids) and incubated at 37°C for a specified period.
-
Recalcification: Pre-warmed calcium chloride is added to the mixture to initiate coagulation.
-
Clot Detection: The time taken for a fibrin clot to form after the addition of calcium is recorded.
Visualizations
Signaling Pathways
Caption: Coagulation cascade showing the points of action for Razaxaban and Warfarin.
Experimental Workflow
Caption: General workflow for ex vivo comparison of anticoagulants.
References
In Vitro Resistance Profile of Razaxaban Hydrochloride and Other Xabans: A Comparative Analysis
A notable gap exists in the current scientific literature regarding the in vitro acquired resistance profile of Razaxaban Hydrochloride. To date, published studies detailing the induction and characterization of resistance to Razaxaban through standard laboratory methods, such as long-term drug exposure or mutagenesis screens, are not available. Consequently, a direct comparison of its resistance profile with other xabans is not feasible.
This guide, therefore, focuses on the available data for other prominent factor Xa (FXa) inhibitors—Apixaban, Rivaroxaban, and Edoxaban—to provide a foundational understanding of potential resistance mechanisms. The data presented is primarily derived from studies involving engineered FXa variants, which serve as a model for intrinsic resistance, rather than acquired resistance developed over time. This information is intended for researchers, scientists, and drug development professionals interested in the landscape of anticoagulant resistance.
Mechanism of Action of Xabans and Potential for Resistance
Xabans exert their anticoagulant effect by directly, selectively, and reversibly inhibiting factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. Resistance to xabans could theoretically emerge through mutations in the FXa enzyme that alter the drug's binding site, reducing its inhibitory effect while ideally preserving the enzyme's natural procoagulant function.
Caption: Mechanism of action of xabans and a theoretical model for resistance.
Comparative Inhibitory Activity Against Wild-Type Factor Xa
Before examining resistance, it is crucial to understand the baseline potency of each xaban against the normal, wild-type (WT) human Factor Xa enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Drug | IC50 against Wild-Type Human Factor Xa (nM) |
| This compound | Data not available in recent comparative studies |
| Apixaban | 1.06 |
| Rivaroxaban | 1.5 |
| Edoxaban | 0.78 |
Note: The IC50 values can vary between different assays and experimental conditions. The data above is collated from a comparative in vitro study for illustrative purposes.[1]
In Vitro Resistance Profile: Engineered Factor Xa Mutants
In the absence of data from long-term exposure studies, research on engineered mutations within the Factor Xa protein provides the most direct insight into potential resistance mechanisms. A study by Verhoef et al. (2017) investigated the impact of mutations in the S4 binding pocket of Factor Xa on the inhibitory activity of apixaban.
| Factor Xa Variant | Apixaban IC50 (nM) | Fold Increase in IC50 (Resistance) |
| Wild-Type | ~2.5 (in this specific study's assay) | 1.0 |
| Tyr99Ala Mutant | ~20 | ~8 |
| Phe174Ala Mutant | ~20 | ~8 |
Data derived from studies on engineered FXa variants. Similar comprehensive data for Razaxaban, Rivaroxaban, and Edoxaban in the same experimental system is not publicly available.
This data indicates that single amino acid substitutions in the drug-binding pocket can lead to a significant reduction in the potency of apixaban, demonstrating a potential structural basis for resistance.
Experimental Protocols
Engineering and Expression of Mutant Factor Xa
A potential methodology for assessing in vitro resistance involves the generation of mutant Factor Xa variants.
-
Site-Directed Mutagenesis: The gene encoding for human Factor X is subjected to site-directed mutagenesis to introduce specific amino acid substitutions at desired locations, such as the S4 binding pocket (e.g., Tyr99Ala, Phe174Ala).
-
Gene Expression: The mutated Factor X gene is then cloned into an appropriate expression vector.
-
Cell Culture and Transfection: The vector is transfected into a suitable host cell line (e.g., HEK293 cells) for protein expression.
-
Purification: The expressed mutant Factor X is purified from the cell culture medium using chromatography techniques.
-
Activation: The purified mutant Factor X is then activated to Factor Xa using an appropriate enzyme, such as the Russell's viper venom factor X activator.
In Vitro Assays for Quantifying Resistance
The effect of the xabans on the activity of both wild-type and mutant Factor Xa is quantified using standard coagulation and chromogenic assays.
-
Chromogenic Anti-Xa Assay: This is the most direct and widely used method to measure the activity of Factor Xa inhibitors.
-
Principle: The assay measures the residual activity of Factor Xa after incubation with the inhibitor. A specific chromogenic substrate for Factor Xa is added, and the rate of color development is inversely proportional to the activity of the xaban.
-
Procedure:
-
A fixed amount of wild-type or mutant Factor Xa is incubated with a range of concentrations of the xaban being tested.
-
A chromogenic substrate for Factor Xa is added.
-
The change in absorbance over time is measured using a spectrophotometer.
-
The IC50 value is calculated from the dose-response curve.
-
-
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays: These are global coagulation assays that measure the time it takes for plasma to clot.
-
Principle: Xabans prolong the clotting time in these assays in a concentration-dependent manner. The degree of prolongation can be used as an indirect measure of their anticoagulant effect.
-
Procedure:
-
Human plasma is spiked with various concentrations of the xaban.
-
For the PT assay, a thromboplastin reagent is added to initiate the extrinsic pathway of coagulation.
-
For the aPTT assay, an activator (e.g., silica) and phospholipids are added to initiate the intrinsic pathway.
-
The time to clot formation is measured on a coagulometer.
-
-
Caption: Workflow for assessing xaban resistance using engineered Factor Xa.
Conclusion and Future Directions
The current body of research does not provide an in vitro acquired resistance profile for this compound. While studies on engineered Factor Xa mutants offer valuable insights into potential resistance mechanisms for other xabans like Apixaban, there is a clear need for further investigation in this area. Future studies employing long-term, escalating dose-exposure of Factor Xa or cell-based models to Razaxaban and other xabans are warranted to understand the potential for acquired resistance, identify specific mutations that may arise, and develop strategies to overcome them. Such research is critical for the long-term clinical management of anticoagulant therapy and the development of next-generation inhibitors.
References
Safety Operating Guide
Proper Disposal of Razaxaban Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Razaxaban Hydrochloride, a potent, selective, and orally active factor Xa inhibitor. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personnel safety and environmental protection.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems. Therefore, strict adherence to established protocols for hazardous pharmaceutical waste is mandatory.
Operational Plan for Disposal
The following step-by-step guide outlines the approved procedure for the disposal of this compound from a laboratory setting. This process is designed to comply with federal and state regulations, including the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[2][3][4]
Step 1: Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips, and containers), must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated at the point of generation into a designated, properly labeled hazardous waste container.
Step 2: Waste Collection and Storage
-
Container Selection: Use a dedicated, leak-proof, and sealable container clearly labeled "Hazardous Waste - this compound." The container must be compatible with the chemical properties of the waste.
-
Labeling: The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The name and address of the generating facility
-
The chemical name: "this compound"
-
The hazard characteristics (e.g., "Toxic," "Aquatic Hazard")
-
The accumulation start date
-
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
Step 3: Disposal Procedure
-
Do Not Dispose in Sink or Trash: Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[3] Flushing of such hazardous pharmaceuticals is prohibited.
-
Engage a Certified Waste Disposal Vendor: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1] These vendors are equipped to transport and dispose of chemical waste in accordance with EPA regulations.
-
Incineration: The recommended method for the final disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[3][4][5] This high-temperature process ensures the complete destruction of the active pharmaceutical ingredient.
-
Documentation: Maintain a detailed record of the waste generated, including the quantity, date of disposal, and the manifest from the waste disposal vendor. These records are essential for regulatory compliance.
Logical Workflow for this compound Disposal
References
- 1. A Systemwide Approach for Navigating the Dilemma of Oral Factor Xa Inhibitor Interference With Unfractionated Heparin Anti-Factor Xa Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of anti–factor Xa levels to guide reversal of oral factor Xa inhibitors in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Razaxaban | 218298-21-6 | TIA29821 | Biosynth [biosynth.com]
Personal protective equipment for handling Razaxaban Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Razaxaban Hydrochloride. Adherence to these procedures is essential to ensure a safe laboratory environment and to minimize exposure risks.
Hazard Identification and GHS Classification
This compound is a potent, selective, and orally active factor Xa inhibitor.[1] It is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[2]
It is crucial to handle this compound with the care required for hazardous materials.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Powder | Safety goggles with side-shields[2][3] | Protective gloves (double-gloving recommended)[2][3][4] | Impervious, disposable gown with tight-fitting cuffs[2][3][4] | Suitable respirator or use within a ventilated balance enclosure or fume hood[2][3] |
| Preparing Solutions | Chemical splash goggles or full-face shield[5] | Chemical-resistant protective gloves[2][3] | Impervious clothing or lab coat[2][3] | Work within a chemical fume hood or other ventilated containment[5] |
| Administering to Animals | Safety glasses with side shields[5] | Protective gloves[2][3] | Lab coat[2] | Not generally required if solutions are handled carefully |
| Cleaning and Decontamination | Chemical splash goggles[5] | Heavy-duty, chemical-resistant gloves | Impervious apron or gown | Not generally required unless aerosols are generated |
Quantitative Safety and Pharmacological Data
The following table summarizes key quantitative data for Razaxaban. This information is critical for risk assessment and experimental design.
| Parameter | Value | Source |
| Factor Xa Inhibition (Ki) | 0.19 nM | [1] |
| Thrombin Inhibition (Ki) | 540 nM | [1] |
| Antithrombotic Efficacy (ID50) | 1.6 µmol/kg/h (in rabbit model) | [1] |
| aPTT Doubling Concentration | 6.1 µM (in human plasma) | [1] |
| PT Doubling Concentration | 2.1 µM (in human plasma) | [1] |
| Plasma Protein Binding (Human) | 90.5% | [1] |
| Plasma Protein Binding (Rabbit) | 93.4% | [1] |
No established Occupational Exposure Limit (OEL) values have been identified for this compound.[2][3]
Experimental Protocols and Methodologies
Detailed experimental protocols for working with this compound should be developed and validated by the research institution. The methodologies will vary based on the specific research objectives. The following principles, derived from published studies, should be incorporated:
-
In Vitro Anticoagulant Activity: Assays such as the activated partial thromboplastin time (aPTT) and prothrombin time (PT) are used to evaluate the anticoagulant effect in human plasma.[1]
-
In Vivo Antithrombotic Activity: Animal models, such as the rabbit arterio-venous shunt thrombosis model, are utilized to assess the inhibition of thrombus formation in a dose-dependent manner.[1]
Researchers should consult the primary literature for detailed experimental setups and methodologies.[6][7]
Procedural Guidance: Handling, Storage, and Disposal
A systematic approach to handling, storage, and disposal is essential to maintain a safe working environment.
Caption: General workflow for handling this compound.
-
Receiving and Storage:
-
Preparation and Handling:
-
Always handle this compound within a designated area.
-
Avoid the formation of dust and aerosols.[2]
-
Use in an area with appropriate exhaust ventilation, such as a chemical fume hood or a ventilated balance enclosure.[2][5]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling.[2]
-
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[2][8]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical advice.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Call a poison control center or a physician immediately.[2] Do NOT induce vomiting.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Spills:
-
Evacuate non-essential personnel from the area.[9]
-
Wear appropriate PPE, including respiratory protection, during cleanup.[9]
-
Contain the spill and prevent it from entering drains or waterways.
-
Collect the spilled material using a method that minimizes dust generation, such as a damp cloth or a HEPA-filtered vacuum.[9]
-
Place the collected waste into a labeled, sealed container for proper disposal.[9]
-
-
Dispose of contents and containers to an approved waste disposal plant.[2]
-
Avoid release to the environment.[2] All waste materials contaminated with this compound should be treated as hazardous waste.
-
Follow institutional, local, state, and federal regulations for hazardous waste disposal.[10]
Mechanism of Action: Inhibition of the Coagulation Cascade
This compound is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, Razaxaban prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development.
Caption: Razaxaban's inhibition of Factor Xa in the coagulation cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Razaxaban|218298-21-6|MSDS [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Razaxaban, a direct factor Xa inhibitor, in combination with aspirin and/or clopidogrel improves low-dose antithrombotic activity without enhancing bleeding liability in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. osha.gov [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
